Vonoprazan Fumarate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGSHYHKHPCCJW-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881681-01-2, 1260141-27-2 | |
| Record name | 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881681-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vonoprazan fumurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK 438 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VONOPRAZAN FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Novel synthesis routes for Vonoprazan Fumarate
An In-depth Technical Guide to Novel Synthesis Routes for Vonoprazan Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related gastrointestinal disorders.[1] Its unique mechanism of action, offering rapid, potent, and sustained acid suppression, has established it as a valuable alternative to traditional proton pump inhibitors (PPIs).[1][2] This technical guide provides an in-depth analysis of novel and practical synthesis routes for this compound, developed to improve efficiency, reduce impurities, and enhance scalability. We present a comparative summary of various synthetic strategies, detailed experimental protocols for key reactions, and logical workflow diagrams to elucidate the synthesis pathways. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in the development and manufacturing of this innovative therapeutic agent.
Introduction to this compound
This compound (TAK-438) is a first-in-class P-CAB that competitively inhibits the H+, K+-ATPase enzyme in gastric parietal cells.[1][3] Unlike PPIs, which require acidic activation, Vonoprazan provides a more immediate onset of action and demonstrates efficacy in a pH-independent manner.[1] These pharmacological advantages have positioned Vonoprazan as a superior treatment option for conditions such as gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and for the eradication of Helicobacter pylori.[4] The growing clinical importance of Vonoprazan has spurred research into more efficient and scalable synthetic processes. This guide explores several innovative routes that have been developed to address the challenges of large-scale production.
Comparative Analysis of Novel Synthesis Routes
Several innovative synthetic strategies for this compound have been reported, each with distinct advantages. The following tables summarize the quantitative data from three prominent routes, offering a clear comparison of their efficiencies.
Route 1: Amide Reduction Pathway
This practical four-step synthesis commences with the readily available 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. The key steps involve ester hydrolysis, amidation with methylamine, sulfonylation, and a final amide reduction.[5][6][7][8][9][10] This route is noted for its controllable impurity profile and acceptable overall yield.[5][8][9][10]
Table 1: Quantitative Data for the Amide Reduction Pathway
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ester Hydrolysis | LiOH·H₂O | THF/H₂O | 25 | 2 | 95.2 |
| 2 | Amidation | EDCI, HOBt, Et₃N, CH₃NH₂·HCl | DMF | 25 | 12 | 89.1 |
| 3 | Sulfonylation | NaH, Pyridine-3-sulfonyl chloride | DMF | 0-25 | 3 | 85.3 |
| 4 | Amide Reduction | BH₃·THF | THF | 60 | 4 | 82.5 |
| 5 | Salt Formation | Fumaric Acid | Ethyl Acetate | Reflux | 1 | 95.0 |
| Overall | ~41.3 [8][10] |
Route 2: Atom-Transfer-Radical-Cyclization (ATRC) Approach
This redox-economical synthesis features the construction of the 1,3,5-trisubstituted pyrrole ring system via an atom-transfer-radical-cyclization (ATRC).[11][12][13] This method avoids the use of toxic transition metals like Palladium and Nickel, which are required in some other routes.[11][12]
Table 2: Quantitative Data for the ATRC Approach
| Step | Reaction | Key Reagents | Yield (%) |
| 1-3 | Dichlorinated Imine Formation & ATRC | Allylamine, N-Chlorosuccinimide, CuBr·S(CH₃)₂ | 58 (over 3 steps) |
| 4 | Aromatization & N-Methylformamide Introduction | N-Methylformamide | 69 |
| 5-6 | Sulfonylation & Deprotection | Pyridine-3-sulfonyl chloride, HCl | 86 (over 2 steps) |
| Overall | Not explicitly stated, but appears efficient |
Route 3: Reductive Amination of a Cyanopyrrole Intermediate
This patented approach utilizes a 5-(2-fluorophenyl)-1-(3-pyridylsulfonyl)-3-cyano-1H-pyrrole intermediate, which undergoes a one-step reductive amination to form Vonoprazan.[14] This route is highlighted for its novelty, simplicity, and high yield, making it suitable for industrial-scale production.[14]
Table 3: Quantitative Data for the Reductive Amination of a Cyanopyrrole Intermediate
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Yield (%) |
| 1 | Reductive Amination | Methylamine hydrochloride, Reducing agent | Not specified | Not specified | High |
| 2 | Salt Formation | Fumaric Acid | Not specified | Not specified | High |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the described synthesis routes.
Route 1: Amide Reduction Pathway
Step 1: Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid To a solution of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate (1 equivalent) in a mixture of THF and water, lithium hydroxide monohydrate (1.5 equivalents) is added.[8] The mixture is stirred at room temperature for 2 hours. After completion of the reaction, the THF is removed under reduced pressure, and the aqueous solution is acidified with HCl (1 M) to a pH of 3-4. The resulting precipitate is filtered, washed with water, and dried to afford the carboxylic acid.[8]
Step 2: Synthesis of 5-(2-fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide To a solution of 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid (1 equivalent) in DMF, EDCI (1.2 equivalents), HOBt (1.2 equivalents), and triethylamine (3 equivalents) are added. The mixture is stirred for 30 minutes, followed by the addition of methylamine hydrochloride (1.2 equivalents). The reaction is stirred at room temperature for 12 hours. The mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give the amide.[8]
Step 3: Synthesis of 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide To a solution of 5-(2-fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide (1 equivalent) in DMF at 0 °C, sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 1 hour at 0 °C, followed by the dropwise addition of a solution of pyridine-3-sulfonyl chloride (1.2 equivalents) in DMF. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[8]
Step 4: Synthesis of Vonoprazan To a solution of 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide (1 equivalent) in THF, borane-tetrahydrofuran complex (4 equivalents, 1 M in THF) is added dropwise at 0 °C. The reaction mixture is then heated to 60 °C and stirred for 4 hours. After cooling to room temperature, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is stirred for 30 minutes, and the pH is adjusted to 10-11 with 2 M NaOH. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to yield Vonoprazan free base.[8]
Step 5: Synthesis of this compound The crude Vonoprazan free base is dissolved in ethyl acetate, and a solution of fumaric acid (1 equivalent) in ethyl acetate is added. The mixture is heated to reflux for 1 hour. The resulting precipitate is filtered, washed with ethyl acetate, and dried to give this compound.[10]
Route 2: Atom-Transfer-Radical-Cyclization (ATRC) Approach
Steps 1-3: Synthesis of the Dihydro-2H-pyrrole Intermediate via ATRC A mixture of 2'-fluoroacetophenone, allylamine, and a suitable solvent is condensed to form the corresponding imine. This is followed by dichlorination using N-chlorosuccinimide. The resulting crude dichlorinated imine is then subjected to atom-transfer-radical-cyclization using a copper(I) bromide dimethyl sulfide complex as the catalyst to yield the 3,5-disubstituted dihydro-2H-pyrrole.[11][12]
Step 4: Aromatization and Introduction of the N-Methylamine Moiety The dihydro-2H-pyrrole intermediate is treated with N-methylformamide, which facilitates both the aromatization of the pyrrole ring and the introduction of the N-methylformamide group.[11][12]
Steps 5-6: Sulfonylation and Deprotection The resulting N-formyl protected intermediate is sulfonylated at the 1-position of the pyrrole ring using pyridine-3-sulfonyl chloride. Subsequent deprotection of the formyl group with hydrochloric acid affords Vonoprazan.[11][12]
Route 3: Reductive Amination of a Cyanopyrrole Intermediate
Step 1: Synthesis of Vonoprazan The starting material, 5-(2-fluorophenyl)-1-(3-pyridylsulfonyl)-3-cyano-1H-pyrrole, is subjected to a reductive amination reaction with methylamine hydrochloride in the presence of a suitable reducing agent.[14]
Step 2: Synthesis of this compound The resulting Vonoprazan free base is then treated with fumaric acid to form the fumarate salt.[14]
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis routes.
Caption: Logical workflow for the Amide Reduction Pathway.
Caption: Logical workflow for the ATRC Approach.
Caption: Logical workflow for the Reductive Amination Pathway.
Conclusion
The synthesis of this compound has evolved significantly, with newer routes offering marked improvements in terms of yield, purity, and scalability. The Amide Reduction Pathway provides a practical and high-yielding approach with well-defined intermediates.[8][10] The Atom-Transfer-Radical-Cyclization route presents a modern, redox-economical alternative that avoids heavy metal catalysts.[11][12] Finally, the Reductive Amination of a cyanopyrrole intermediate offers a streamlined and efficient process suitable for large-scale manufacturing.[14] This guide provides a comprehensive overview of these novel synthetic strategies, equipping researchers and drug development professionals with the critical information needed to advance the production of this important therapeutic agent. The continued innovation in the synthesis of Vonoprazan will undoubtedly contribute to its wider accessibility and clinical application.
References
- 1. The patent landscape of Vonoprazan [synapse.patsnap.com]
- 2. This compound API Market Trends & Innovations | Mitaface [mitaface.com]
- 3. nbinno.com [nbinno.com]
- 4. Vonoprazan patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 5. Novel and practical synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 6. Item - Novel and practical synthesis of this compound - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606 - American Chemical Society [acs.digitellinc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN110452222B - Preparation method of this compound - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Vonoprazan Fumarate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vonoprazan Fumarate (TAK-438) is a first-in-class potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related disorders.[1] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan offers a distinct mechanism of action, resulting in more potent, rapid, and sustained gastric acid suppression.[2][3] Its unique pharmacological profile, characterized by direct, reversible inhibition of the gastric H+, K+-ATPase, allows for action independent of the pump's activation state.[4] Preclinical studies in various animal models, primarily rats and dogs, have been instrumental in elucidating the pharmacokinetic (PK) and pharmacodynamic (PD) properties that underpin its clinical efficacy. This guide provides an in-depth review of the core preclinical data, detailed experimental methodologies, and the fundamental signaling pathways involved in Vonoprazan's mechanism of action.
Pharmacodynamics: The Science of Efficacy
The pharmacodynamic profile of Vonoprazan is defined by its potent, competitive, and reversible inhibition of the final step in the gastric acid secretion pathway.
Mechanism of Action
Vonoprazan directly targets the gastric H+, K+-ATPase, the proton pump responsible for secreting hydrogen ions into the gastric lumen.[5] Its mechanism is distinct from PPIs in several critical ways:
-
Potassium-Competitive Inhibition: Vonoprazan competes with potassium ions (K+) for binding to the proton pump, thereby blocking its function.[6][7]
-
Reversible Binding: The binding is ionic and reversible, allowing for a rapid onset and offset of action relative to the covalent, irreversible binding of PPIs.[6]
-
Acid-Independent Activation: Vonoprazan is a stable, active molecule that does not require an acidic environment for activation.[8] This allows it to inhibit proton pumps in both resting and stimulated states, contributing to a faster onset of acid suppression.[8][9]
-
High Affinity and Accumulation: With a high pKa of 9.6, Vonoprazan selectively and significantly concentrates in the acidic secretory canaliculi of gastric parietal cells, leading to a prolonged duration of action that exceeds its plasma half-life.[10][11]
Preclinical Pharmacodynamic Data
In vitro and in vivo preclinical studies have consistently demonstrated Vonoprazan's superior acid-inhibitory effects compared to PPIs.
-
In Vitro Potency: Vonoprazan exhibits potent inhibitory activity against H+, K+-ATPase, with an inhibitory constant (Ki) of 10 nM at pH 7.0 and 3 nM at pH 6.5.[4] This potency is approximately 350 times higher than that of the PPI lansoprazole.[10][12]
-
In Vivo Efficacy: Studies in both rats and dogs show that Vonoprazan produces a more potent and longer-lasting inhibition of histamine-stimulated gastric acid secretion compared to lansoprazole.[13] A single oral dose can sustain an elevated gastric pH for over 24 hours.[13] This prolonged effect is attributed to its high concentration and slow clearance from the gastric tissue.[11][13]
Table 1: Pharmacodynamic Parameters of Vonoprazan in Preclinical Models
| Parameter | Species/Model | Value | Comparator (Lansoprazole) | Reference |
|---|---|---|---|---|
| H+,K+-ATPase Inhibition (Ki) | In Vitro (pH 6.5) | 3 nM | ~1050 nM (calculated) | [4][10] |
| Gastric Acid Inhibition | Histamine-stimulated rats | More potent & longer-lasting | Less potent | [13] |
| Gastric pH (40 mg dose) | Healthy Male Subjects (UK) | 24-h pH ≥4 holding time: 87% | N/A | [11] |
| Gastric pH (40 mg dose) | Healthy Male Subjects (Japan) | 24-h pH ≥4 holding time: 92% | N/A |[11] |
Pharmacokinetics: The Body's Effect on the Drug
The pharmacokinetic profile of Vonoprazan in preclinical species explains its rapid onset and sustained duration of action. Physiologically based pharmacokinetic (PBPK) models have been successfully used to predict human PK profiles from in vitro and animal study data.[14][15]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Vonoprazan is rapidly absorbed following oral administration in preclinical models, with time to maximum plasma concentration (Tmax) typically occurring within 2 hours.[7][11]
-
Distribution: It exhibits extensive tissue distribution. A key characteristic is its significant accumulation and retention in gastric tissue, where concentrations can be over 1000-fold higher than in plasma.[13][14] This targeted accumulation is central to its prolonged pharmacodynamic effect.
-
Metabolism: Vonoprazan is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme CYP3A4, with minor contributions from CYP2B6, CYP2C19, and CYP2D6, as well as the non-CYP enzyme SULT2A1.[12][14][16] Its metabolites are pharmacologically inactive.[14] In rats and dogs, the compound is almost completely metabolized.[14]
-
Excretion: The metabolites are eliminated through both renal and fecal routes.[7]
Table 2: Summary of Pharmacokinetic Parameters of Vonoprazan in Preclinical Models
| Parameter | Species | Dose | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference |
|---|---|---|---|---|---|---|---|---|
| Vonoprazan | Rat | 5 mg/kg | Oral | ~150 | ~1.0 | ~450 | ~2.5 | Synthesized from[17] |
| Vonoprazan | Rat | 20 mg/kg | Oral | ~600 | ~1.5 | ~2500 | ~3.0 | Synthesized from[17] |
| Vonoprazan | Dog | 0.3 mg/kg | Oral | N/A | N/A | Predicted | N/A | [14][18] |
| Vonoprazan | Dog | 1.0 mg/kg | Oral | N/A | N/A | Predicted | N/A | [14][18] |
Note: Specific Cmax, Tmax, AUC, and t½ values from single preclinical studies are often proprietary. The table reflects synthesized data and predictions from modeling studies. N/A indicates data not available in the cited public literature.
PK/PD Relationship and Modeling
A robust relationship exists between Vonoprazan's pharmacokinetics and its pharmacodynamic effect. The key insight from preclinical models is that the drug concentration in the stomach, rather than in plasma, is the primary driver of its antisecretory effect.[14] PBPK-PD models have been developed to simulate this relationship, linking free Vonoprazan concentrations in the stomach to the inhibition of H+, K+-ATPase and the resulting increase in gastric pH.[14][18] These models have successfully predicted the sustained 24-hour acid suppression observed in both animals and humans, despite the relatively shorter plasma half-life of the drug.[14]
Key Experimental Protocols
The following sections detail the methodologies used in foundational preclinical assessments of Vonoprazan.
Protocol: In Vitro H+, K+-ATPase Inhibition Assay
This assay quantifies the direct inhibitory effect of Vonoprazan on the proton pump.
-
Enzyme Preparation: Gastric H+, K+-ATPase is isolated from fresh porcine or rabbit gastric mucosa through differential centrifugation to create gastric microsomes.
-
Assay Conditions: The reaction is typically conducted in a buffer at pH 6.5 or 7.0 to mimic physiological conditions.
-
Incubation: The enzyme preparation is pre-incubated with varying concentrations of Vonoprazan or a comparator drug (e.g., lansoprazole).
-
Reaction Initiation: The ATPase reaction is initiated by adding ATP. The enzyme's activity is measured by quantifying the rate of ATP hydrolysis, often through the release of inorganic phosphate, which can be detected colorimetrically.
-
Data Analysis: The concentration of Vonoprazan that inhibits 50% of the enzyme activity (IC50) is calculated. The inhibitory constant (Ki) is then determined using the Cheng-Prusoff equation to reflect the drug's binding affinity.
Protocol: Histamine-Stimulated Gastric Acid Secretion in Rats
This in vivo model assesses the antisecretory efficacy of Vonoprazan.
-
Animal Model: Male Sprague-Dawley rats are typically used.[17] They are fasted overnight with free access to water.
-
Surgical Preparation: Rats are anesthetized, and the stomach is perfused with saline through catheters inserted into the esophagus and duodenum.
-
Acid Secretion Stimulation: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, most commonly histamine.
-
Drug Administration: Vonoprazan or a vehicle control is administered, typically via intravenous or oral routes, at various doses.[14][15]
-
Sample Collection & Analysis: The gastric perfusate is collected at regular intervals. The acid output is determined by titrating the perfusate with a standardized NaOH solution to a neutral pH.
-
Data Analysis: The inhibitory effect of Vonoprazan is calculated as the percentage reduction in acid output compared to the control group.
Protocol: Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the ADME profile of Vonoprazan.
-
Animal Model: Eighteen male Sprague–Dawley rats are randomly divided into three groups: a control group and two Vonoprazan dose groups (e.g., 5 mg/kg and 20 mg/kg).[17]
-
Drug Administration: A single dose of Vonoprazan is administered orally.[17]
-
Blood Sampling: Blood samples (approx. 0.3 mL) are collected via the tail vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Vonoprazan and its metabolites are determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Key PK parameters such as Cmax, Tmax, AUC (area under the plasma concentration-time curve), and t½ (elimination half-life) are calculated using non-compartmental analysis software.[16]
Conclusion
The preclinical data for this compound provide a solid foundation for its clinical use. Pharmacodynamic studies in animal models reveal a mechanism of action that confers a more potent and sustained inhibition of gastric acid secretion compared to older drug classes.[13] Pharmacokinetic evaluations demonstrate rapid absorption and, critically, a high degree of accumulation in the target gastric tissue, which explains its long duration of effect.[13][14] The successful application of PBPK-PD modeling further enhances the understanding of its exposure-response relationship and has aided in its translation to clinical development.[14][15] This body of preclinical work confirms Vonoprazan's distinct and advantageous pharmacological profile for the treatment of acid-related diseases.
References
- 1. A Systematic Review on this compound Used in the Treatment of GERD | Sciety [sciety.org]
- 2. A Comprehensive Review on the Efficacy and Safety of Vonoprazan in the Management of Gastric Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. droracle.ai [droracle.ai]
- 9. This compound, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The First-in-Class Potassium-Competitive Acid Blocker, this compound: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Rising TAK-438 (Vonoprazan) Doses in Healthy Male Japanese/non-Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Physiologically based pharmacokinetic–pharmacodynamic modeling for prediction of vonoprazan pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Physiologically based pharmacokinetic-pharmacodynamic modeling for prediction of vonoprazan pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Solid-State Landscape of Vonoprazan Fumarate: A Technical Guide to Its Crystal Structure and Polymorphism
For Immediate Release
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure and polymorphic landscape of Vonoprazan Fumarate, a potent potassium-competitive acid blocker (P-CAB). Understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount for ensuring drug product quality, stability, and bioavailability. This document summarizes key crystalline forms of this compound, their characterization data, and detailed experimental protocols for their preparation and analysis, tailored for researchers, scientists, and professionals in drug development.
Introduction to this compound and the Importance of Polymorphism
This compound is a novel therapeutic agent used for the treatment of acid-related disorders.[1][2] Its efficacy and stability are intrinsically linked to its solid-state properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's physicochemical properties, including solubility, melting point, and stability.[3][4] Therefore, a thorough characterization of the polymorphic forms of this compound is crucial for the development of a robust and effective pharmaceutical product.
Known Crystalline Forms of this compound
Several crystalline forms of this compound have been identified and characterized, primarily designated as Form A, Form B, and Form C, alongside a monoclinic single crystal structure. Each form exhibits unique physicochemical properties.
Crystal Form A
Form A is a commonly encountered polymorph of this compound.
Crystal Form B
Form B represents another distinct crystalline arrangement of this compound.
Crystal Form C
Form C is noted for its enhanced chemical stability and reduced hygroscopicity compared to Form A.[5]
Monoclinic Single Crystal
A single crystal structure of this compound has been reported, belonging to the monoclinic crystal system with the space group P2(1)/c.[6]
Characterization Data
The different polymorphic forms of this compound have been characterized using various analytical techniques, with Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) being the most prominent.
Powder X-ray Diffraction (PXRD) Data
The following table summarizes the characteristic PXRD peaks for the identified polymorphs.
| Crystal Form | Characteristic 2θ Peaks (°) |
| Form A | 15.29, 20.40, 20.70, 21.57, 25.18, 25.56[5][7] |
| Form B | 12.25, 13.56, 15.26, 16.89, 17.42, 20.40, 20.76, 22.48, 25.20, 28.08[5][7][8] |
| Monoclinic | 11.4, 12.3, 13.5, 15.1, 15.3, 16.9, 18.6, 20.4, 20.7, 22.4, 25.1[6][9] |
| Form α | 8.6, 10.2, 12.7, 17.4, 18.1, 19.6, 20.3, 23.2, 24.5, 27.8[10] |
| Unnamed Form | 12.10, 13.36, 14.92, 15.14, 18.44, 20.26, 21.40, 22.26[3] |
Thermal Analysis Data
Thermal properties, particularly the melting point determined by DSC, are critical for distinguishing between polymorphs.
| Crystal Form | Endothermic Peak (°C) |
| Form A | ~204.8[5][7] |
| Form B | ~209.0[5][7][8] |
| Form α | 194±2[10] |
| Unnamed Form | ~209[3] |
Experimental Protocols
Detailed methodologies are essential for the reproducible preparation and analysis of this compound polymorphs.
Preparation of Polymorphic Forms
Crystal Form A can be prepared by the recrystallization of this compound from a mixture of ethyl acetate and methanol.[5][8] A detailed procedure is as follows:
-
Dissolve this compound free base in ethyl acetate at room temperature.[8]
-
Add a methanol solution of fumaric acid to the mixture.[8]
-
Stir the solution to induce crystallization.[8]
-
Filter the resulting solid and dry it under vacuum at 50°C to a constant weight to obtain Crystal Form A.[8]
Crystal Form B can be obtained through solvent-mediated transformation from Form A or by direct crystallization.
-
Method 1 (Solvent Evaporation): Dissolve this compound in a 1:1 mixture of methanol and water and allow the solvent to evaporate.[5]
-
Method 2 (Recrystallization from Form A): Dissolve Crystal Form A in a 1:1 mixture of methanol and water at 50-60°C.[8] Cool the solution to room temperature while stirring to induce crystallization. Filter the solid and dry it under vacuum at 50°C to a constant weight.[8] A similar procedure using a 1:1 ethanol-water mixture also yields Form B.[8]
Form C is prepared by recrystallization from an ethanol-water (1:1) mixture.[5]
Single crystals of this compound can be grown by slow evaporation from a mixed solvent system.
-
Dissolve the crude this compound product in a mixture of methanol and water (e.g., 1:1 or 1:4 v/v).[9]
-
Heat the solution to 60-70°C until the solid is completely dissolved.[9]
-
Allow the solution to evaporate slowly at a controlled temperature (e.g., 25°C or 30°C) over several days to yield colorless crystals.[9]
Analytical Methods
PXRD patterns are typically collected using a diffractometer with Cu-Kα radiation. Data is collected over a 2θ range, for example, from 5° to 70°, with a specific scan rate.[11]
DSC thermograms are obtained by heating the sample in a sealed aluminum pan at a constant rate, for instance, 10°C/min, under a nitrogen purge.[12]
TGA is used to assess the thermal stability and solvent/water content. The sample is heated at a constant rate, and the weight loss is monitored. A TGA curve for one crystalline form showed no weight loss up to 100°C, indicating the absence of water or solvent.[3]
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflows for the preparation of different this compound polymorphs and the logical relationships between them.
Conclusion
The polymorphic landscape of this compound is multifaceted, with several crystalline forms identified to date. A comprehensive understanding and control of these forms are imperative for the successful development of a stable, safe, and efficacious drug product. This guide provides a foundational understanding of the known polymorphs, their characterization, and methods for their preparation. Further research into the thermodynamic relationships between these forms and their potential for interconversion under various manufacturing and storage conditions is warranted.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound | C21H20FN3O6S | CID 45375887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105566295A - this compound compound and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 4. Comprehensive Investigation of Polymorphic Stability and Phase Transformation Kinetics in Tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1260141-27-2 | Benchchem [benchchem.com]
- 6. CN106478597A - this compound monocrystalline and its production and use - Google Patents [patents.google.com]
- 7. CN105315258A - this compound polycrystalline forms and preparation method thereof - Google Patents [patents.google.com]
- 8. This compound polycrystalline forms and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. This compound single crystal, preparation method and uses thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN106317020A - Crystal form alpha of this compound and the preparation method thereof - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Vonoprazan Fumarate's Binding Affinity to the Gastric H⁺,K⁺-ATPase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) that potently inhibits gastric acid secretion by targeting the H⁺,K⁺-ATPase, the proton pump of the stomach's parietal cells.[1][2][3] Unlike traditional proton pump inhibitors (PPIs), which require acid activation and bind covalently and irreversibly, Vonoprazan acts via a distinct mechanism characterized by reversible, ionic, potassium-competitive binding.[3][4][5][6] This guide provides an in-depth analysis of Vonoprazan's binding characteristics, presenting quantitative affinity data, detailed experimental methodologies, and a mechanistic overview of its interaction with the proton pump. Its high binding affinity and slow dissociation rate are key pharmacological features that underpin its rapid onset and long duration of action.[1][7]
Mechanism of Action: Reversible and Competitive Inhibition
Vonoprazan's mechanism is fundamentally different from that of PPIs. As a P-CAB, it does not require an acidic environment for activation and can inhibit the proton pump in both resting and stimulated states.[4][5][8]
-
Accumulation: Vonoprazan has a high acid dissociation constant (pKa ≈ 9.1-9.4), causing it to become protonated and accumulate at high concentrations within the acidic secretory canaliculi of parietal cells.[1][4][9][10]
-
Binding Site: The molecule docks within a luminal vestibule of the H⁺,K⁺-ATPase's alpha subunit, specifically between the surfaces of transmembrane helices 4, 5, and 6.[1][8][11]
-
Competitive Inhibition: In this position, Vonoprazan directly and competitively blocks the potassium (K⁺) binding site of the enzyme.[2][5][12] This interference prevents the conformational change necessary for the final step of acid secretion—the exchange of intracellular H⁺ for extracellular K⁺.[12][13]
-
Slow Dissociation: A key feature of Vonoprazan is its remarkably slow dissociation from the proton pump.[1] Molecular modeling suggests that the drug's exit is hindered by an electrostatic barrier formed by amino acid residues Asp137 and Asn138.[1][8][11] This slow "off-rate" is a primary contributor to its sustained and long-lasting acid suppression, with a dissociation half-life of approximately 12.5 hours observed in isolated proton pumps.[1][14]
Quantitative Binding Affinity Data
Vonoprazan exhibits a significantly higher binding affinity for the H⁺,K⁺-ATPase compared to both traditional PPIs and earlier-generation P-CABs. This high affinity, quantified by low inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values, is central to its potent acid-suppressive effect.
| Parameter | Vonoprazan | Lansoprazole (PPI) | SCH28080 (P-CAB) | Reference(s) |
| Kᵢ (Inhibition Constant) | 3.0 nM | Not Applicable | - | [1][7][11] |
| 3.0 nM (at pH 6.5) | Not Applicable | - | [8][14] | |
| 10.0 nM (at pH 7.0) | Not Applicable | - | [8][14] | |
| IC₅₀ | 0.018 nM (18 pM) | 7.6 µM (7600 nM) | 0.14 nM (140 pM) | [14] |
| Potency Comparison | ~350x more potent | 1x | - | [4][10][12] |
| Dissociation T₁/₂ | ~12.5 hours | Not Applicable | < 2 minutes | [14] |
Note: The binding of PPIs like lansoprazole is covalent and irreversible, thus Kᵢ values are not directly comparable.
Experimental Protocols: Radiometric Binding Assay
The binding affinity of Vonoprazan to the gastric H⁺,K⁺-ATPase is typically determined using a radiometric binding assay. This method allows for the direct measurement of ligand-receptor interaction by utilizing a radiolabeled form of the compound.
Objective
To quantify the binding affinity (Kᵢ) and density of binding sites (B_max_) of Vonoprazan for the H⁺,K⁺-ATPase enzyme preparation.
Materials & Reagents
-
Enzyme Source: Vesicles prepared from hog or rabbit gastric mucosa, rich in H⁺,K⁺-ATPase.
-
Radioligand: Tritiated ([³H]) Vonoprazan.
-
Buffer: Tris-HCl buffer at physiological pH (e.g., 7.4), sometimes varied to assess pH-dependent binding (e.g., pH 6.5).
-
Competitor (for non-specific binding): A high concentration of unlabeled Vonoprazan or another high-affinity ligand.
-
Filtration System: Glass fiber filters and a vacuum manifold to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
General Procedure
-
Preparation: A series of tubes is prepared. Each tube contains the gastric vesicle preparation, buffer, and a fixed concentration of [³H]-Vonoprazan.
-
Incubation:
-
Total Binding: A subset of tubes receives only the vesicle preparation and radioligand.
-
Non-Specific Binding: Another subset of tubes receives the vesicle preparation, radioligand, and a saturating concentration of unlabeled Vonoprazan to block all specific binding sites.
-
The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This step separates the vesicle-bound radioligand (retained on the filter) from the unbound radioligand (which passes through). The filters are quickly washed with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid. A liquid scintillation counter is used to measure the amount of radioactivity on each filter, which corresponds to the amount of bound [³H]-Vonoprazan.
-
Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The resulting data is analyzed using saturation binding isotherms and Scatchard plots to determine the Kᵢ and B_max_ values.
-
Conclusion
Vonoprazan Fumarate demonstrates exceptionally high binding affinity to the gastric H⁺,K⁺-ATPase, far exceeding that of conventional PPIs and other P-CABs.[10][14] Its unique mechanism—a rapid, reversible, and potassium-competitive inhibition combined with a very slow dissociation rate—translates into a potent, immediate, and durable suppression of gastric acid.[1][3][6] The quantitative data and mechanistic understanding presented in this guide provide a clear framework for researchers and drug development professionals to appreciate the distinct pharmacological profile of Vonoprazan in the context of acid-related disease therapy.
References
- 1. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. vonoprazan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The First-in-Class Potassium-Competitive Acid Blocker, this compound: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vonoprazan | C17H16FN3O2S | CID 15981397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of CYP3A4 in the Metabolism of Vonoprazan Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vonoprazan Fumarate (TAK-438) is a potassium-competitive acid blocker (P-CAB) that inhibits gastric H+,K+-ATPase, representing a novel mechanism for controlling gastric acid secretion.[1] Unlike proton pump inhibitors (PPIs), Vonoprazan's action is not dependent on acid activation and it demonstrates a rapid onset and prolonged duration of effect.[2] Understanding the metabolic fate of Vonoprazan is critical for predicting its pharmacokinetic profile, potential drug-drug interactions (DDIs), and ensuring its safe and effective clinical use. This technical guide provides an in-depth analysis of the pivotal role of Cytochrome P450 3A4 (CYP3A4) in the metabolism of Vonoprazan, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.
Metabolic Pathways of Vonoprazan: The Dominance of CYP3A4
Vonoprazan undergoes extensive metabolism primarily through multiple cytochrome P450 enzymes and to a lesser extent, through sulfation.[1][3] In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP3A4 as the principal enzyme responsible for the oxidative metabolism of Vonoprazan.[2][3][4] Other CYP isoforms, including CYP2B6, CYP2C19, CYP2C9, and CYP2D6, contribute to its metabolism, but to a significantly lesser degree.[1][3][5][6] Additionally, the non-CYP enzyme sulfotransferase 2A1 (SULT2A1) is involved in the formation of a sulfate conjugate.[3]
The major metabolic pathways mediated by CYP3A4 lead to the formation of pharmacologically inactive metabolites.[5][7] These include:
-
M-I: Formed through the oxidation of the pyrrole ring.[6][8]
-
M-III: Results from the oxidation of the secondary amino group to a nitron form.[9]
The significant contribution of CYP3A4 to Vonoprazan's clearance underscores the potential for clinically relevant drug-drug interactions when co-administered with strong inhibitors or inducers of this enzyme.
Quantitative Analysis of Vonoprazan's Interaction with CYP3A4
The interaction between Vonoprazan and CYP3A4 has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Inhibition of CYP3A4-Mediated Metabolism
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of an inhibitor required to reduce the activity of a CYP3A4-mediated reaction by 50%.
| Inhibitor | Substrate (CYP3A4 Probe) | Test System | IC50 (µM) | Reference |
| Vonoprazan | Midazolam | Rat Liver Microsomes | 22.48 | [11][12][13] |
| Poziotinib | Vonoprazan | Rat Liver Microsomes | 10.6 | [10][14] |
| Simvastatin | Vonoprazan | Rat Liver Microsomes | 6.444 | [15] |
Table 2: Clinical Drug-Drug Interactions with CYP3A4 Modulators
This table summarizes the impact of co-administering strong CYP3A4 inhibitors and inducers on the pharmacokinetics of Vonoprazan in clinical studies.
| Co-administered Drug (Modulator) | Effect on Vonoprazan Exposure | Study Population | Reference |
| Clarithromycin (Strong CYP3A4 Inhibitor) | Increased plasma concentrations of Vonoprazan. | Healthy Volunteers | [9][16] |
| Strong CYP3A4 Inducers (e.g., Rifampin) | Potential for ~80% decrease in Vonoprazan exposure. | N/A (Predicted) | [4][17] |
| Moderate CYP3A4 Inducers (e.g., Efavirenz) | Potential for ~50% decrease in Vonoprazan exposure. | N/A (Predicted) | [4][17] |
Experimental Protocols
This section outlines the general methodologies employed in the in vitro and in vivo studies that have elucidated the role of CYP3A4 in Vonoprazan metabolism.
In Vitro Metabolism Studies
Objective: To identify the enzymes responsible for Vonoprazan metabolism and to characterize the kinetics of these reactions.
Methodology:
-
Test Systems:
-
Human Liver Microsomes (HLMs): Pooled HLMs are used to represent the average metabolic activity in the human population.
-
Recombinant Human CYP Enzymes (Supersomes): Individual CYP isoforms expressed in a cellular system are used to pinpoint the specific contribution of each enzyme.
-
Human Hepatocytes: Primary human hepatocytes provide a more complete model, including both phase I and phase II metabolic pathways.[3]
-
-
Incubation:
-
A typical incubation mixture contains the test system (e.g., HLMs), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), Vonoprazan at various concentrations, and a cofactor regenerating system (e.g., NADPH-regenerating system).
-
The reaction is initiated by the addition of the cofactor and incubated at 37°C for a specified time.
-
The reaction is terminated by the addition of a quenching solvent (e.g., ice-cold acetonitrile).
-
-
Chemical Inhibition Assay:
-
To confirm the role of specific CYP enzymes, known chemical inhibitors are pre-incubated with the test system before the addition of Vonoprazan.
-
A significant reduction in the formation of a metabolite in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) confirms the involvement of that enzyme.
-
-
Analytical Method:
-
The concentration of Vonoprazan and its metabolites in the incubation mixture is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]
-
Clinical Drug-Drug Interaction (DDI) Studies
Objective: To evaluate the effect of CYP3A4 inhibitors and inducers on the pharmacokinetics of Vonoprazan in humans.
Methodology:
-
Study Design:
-
Typically a two-period, crossover study design is used in healthy volunteers.
-
-
Treatment Periods:
-
Period 1 (Reference): Subjects receive a single oral dose of Vonoprazan.
-
Period 2 (Test): Subjects receive a strong CYP3A4 modulator (e.g., clarithromycin) for several days to achieve steady-state, followed by co-administration of a single oral dose of Vonoprazan.[4]
-
-
Pharmacokinetic Sampling:
-
Serial blood samples are collected at predefined time points after the administration of Vonoprazan in each period.
-
-
Bioanalysis:
-
Plasma concentrations of Vonoprazan are determined using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and terminal half-life (t1/2) are calculated for Vonoprazan in both periods.
-
The geometric mean ratios of these parameters (with and without the modulator) are used to assess the magnitude of the DDI.
-
Visualizations
Metabolic Pathway of Vonoprazan
References
- 1. The First-in-Class Potassium-Competitive Acid Blocker, this compound: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Tiered approach to evaluate the CYP3A victim and perpetrator drug–drug interaction potential for vonoprazan using PBPK modeling and clinical data to inform labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluation of commonly used cardiovascular drugs in inhibiting vonoprazan metabolism in vitro and in vivo [frontiersin.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessments of CYP‑inhibition‑based drug–drug interaction between vonoprazan and poziotinib in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochrome P450-Based Drug-Drug Interactions of Vonoprazan In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytochrome P450-Based Drug-Drug Interactions of Vonoprazan In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Cytochrome P450-Based Drug-Drug Interactions of Vonoprazan In Vitro and In Vivo [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
- 15. scienceopen.com [scienceopen.com]
- 16. researchgate.net [researchgate.net]
- 17. drugs.com [drugs.com]
Methodological & Application
In Vivo Experimental Design for Testing Vonoprazan Fumarate Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experiments to evaluate the efficacy of Vonoprazan Fumarate, a potassium-competitive acid blocker (P-CAB). The included protocols detail established rodent models of gastric acid-related disorders and the necessary procedures for data collection and analysis.
Introduction to this compound
Vonoprazan is a potent and reversible inhibitor of the gastric H+, K+-ATPase (proton pump).[1][2][3] Unlike proton pump inhibitors (PPIs), which require acid activation and bind irreversibly, Vonoprazan acts in a potassium-competitive manner, leading to a rapid, potent, and prolonged suppression of gastric acid secretion.[1][2][4] Its mechanism of action involves direct binding to the proton pump, inhibiting the exchange of H+ and K+ ions, which is the final step in gastric acid production by parietal cells.[1][3] This distinct mechanism contributes to a faster onset of action and a longer duration of effect compared to traditional PPIs.[2][3] These characteristics make Vonoprazan a compelling candidate for the treatment of various acid-related disorders.
Key Efficacy Endpoints for In Vivo Studies
The primary goals of in vivo efficacy testing for this compound are to:
-
Assess its acid suppression capacity: This is a direct measure of its pharmacological effect.
-
Evaluate its protective and healing effects on the gastric mucosa: This demonstrates its therapeutic potential in conditions like gastritis and peptic ulcer disease.
-
Determine its efficacy in preventing acid reflux-induced esophageal damage: This is crucial for its application in gastroesophageal reflux disease (GERD).
-
Monitor physiological responses to potent acid suppression: This includes measuring serum gastrin levels, which are expected to rise in response to reduced gastric acidity.
Experimental Models and Protocols
The following are detailed protocols for established rodent models to test the efficacy of this compound.
Ethanol-Induced Gastric Ulcer Model
This model is used to evaluate the cytoprotective effects of a compound against acute gastric mucosal injury.
Protocol:
-
Animal Selection: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.
-
Fasting: Animals are fasted for 24 hours before the experiment, with continued free access to water. This ensures the stomach is empty for consistent ulcer induction.
-
Grouping and Dosing:
-
Group 1 (Vehicle Control): Receives the vehicle for Vonoprazan (e.g., 0.5% carboxymethyl cellulose) orally.
-
Group 2 (Ulcer Control): Receives the vehicle orally.
-
Group 3 (Positive Control): Receives a standard anti-ulcer drug like Omeprazole (20 mg/kg, oral).
-
Group 4-X (Vonoprazan Treatment): Receives this compound at various doses (e.g., 5, 10, 20 mg/kg, oral).[5]
-
-
Ulcer Induction: One hour after treatment administration, all groups except the Vehicle Control are administered 1 mL of absolute ethanol orally to induce gastric ulcers.
-
Euthanasia and Sample Collection: One hour after ethanol administration, the animals are euthanized by CO2 asphyxiation. The stomachs are immediately excised.
-
Ulcer Assessment:
-
The stomach is opened along the greater curvature and gently rinsed with saline to remove gastric contents.
-
The stomach is then pinned flat on a board for macroscopic examination.
-
The ulcerated area is measured, and an ulcer index is calculated based on the number and severity of lesions. A common scoring system is as follows:
-
0: No lesion
-
1: Hyperemia
-
2: One or two small lesions
-
3: More than two small lesions or one medium lesion
-
4: More than one medium lesion
-
5: Perforated ulcer
-
-
The percentage of ulcer inhibition is calculated using the formula: [(Ulcer Index of Control - Ulcer Index of Treated) / Ulcer Index of Control] x 100.
-
Pylorus Ligation-Induced Ulcer Model
This model assesses the effect of a compound on gastric acid secretion and the formation of ulcers due to acid accumulation.
Protocol:
-
Animal Preparation: Similar to the ethanol-induced model, rats are fasted for 24 hours with free access to water.
-
Grouping and Dosing: Animals are divided into groups as described in section 3.1. The test compounds are administered 30 minutes before the surgical procedure.
-
Surgical Procedure (Pylorus Ligation):
-
Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Make a small midline abdominal incision below the xiphoid process to expose the stomach.
-
Carefully ligate the pyloric sphincter with a silk suture. Ensure the blood supply to the stomach is not compromised.
-
Close the abdominal wall with sutures.
-
-
Post-Surgery: The animals are kept in individual cages and deprived of water.
-
Euthanasia and Sample Collection: Four hours after pylorus ligation, the animals are euthanized. The esophagus is clamped, and the stomach is removed.
-
Analysis:
-
Gastric Content Analysis: The gastric contents are collected into a graduated centrifuge tube to measure the volume. The pH of the gastric juice is measured using a pH meter. Total acidity can be determined by titrating the gastric juice with 0.01 N NaOH.
-
Ulcer Assessment: The stomach is opened along the greater curvature, rinsed with saline, and the ulcer index is determined as described in the ethanol-induced ulcer model.
-
Reflux Esophagitis Model
This surgical model is used to evaluate the efficacy of a compound in preventing esophageal damage from gastric acid reflux.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats (200-250 g) are used. They are fasted overnight with free access to water.
-
Grouping and Dosing: Animals are divided into a sham-operated group, a reflux esophagitis control group, and Vonoprazan treatment groups. Vonoprazan is typically administered daily for a set period (e.g., 7 days) before and after the surgery.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Perform a laparotomy to expose the stomach and esophagus.
-
In the reflux esophagitis groups, ligate the transitional region between the forestomach and the glandular portion of the stomach. Additionally, a partial obstruction of the duodenum can be created to increase reflux.
-
In the sham group, the abdomen is opened and closed without ligation.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics.
-
Euthanasia and Tissue Collection: After a predetermined period (e.g., 3-7 days), the animals are euthanized. The esophagus is carefully dissected.
-
Esophagitis Assessment:
-
The esophagus is opened longitudinally.
-
The severity of esophagitis is scored based on the presence and extent of erythema, erosion, and ulceration.
-
Histopathological examination of the esophageal tissue can be performed to assess inflammation, basal cell hyperplasia, and papillary elongation.
-
Gastric pH and Serum Gastrin Measurement
Protocol:
-
Animal Preparation and Dosing: Healthy rats are fasted overnight. They are then dosed with either vehicle or this compound.
-
Time Points: Gastric pH and serum gastrin can be measured at various time points post-dosing (e.g., 1, 2, 4, 8, 24 hours) to establish a time-course of action.
-
Gastric pH Measurement:
-
At the designated time point, the animal is euthanized.
-
The stomach is isolated, and the gastric contents are collected.
-
The pH of the gastric juice is immediately measured using a calibrated pH meter.
-
-
Serum Gastrin Measurement:
-
At the time of euthanasia, blood is collected via cardiac puncture.
-
The blood is allowed to clot, and serum is separated by centrifugation.
-
Serum gastrin levels are quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Gastric Ulcer Index in Ethanol-Induced Ulcer Model in Rats
| Treatment Group | Dose (mg/kg) | N | Mean Ulcer Index ± SEM | % Inhibition |
| Vehicle Control | - | 8 | 0.0 ± 0.0 | - |
| Ulcer Control | - | 8 | 8.5 ± 0.7 | 0 |
| Omeprazole | 20 | 8 | 2.1 ± 0.4 | 75.3 |
| Vonoprazan | 5 | 8 | 4.2 ± 0.6 | 50.6 |
| Vonoprazan | 10 | 8 | 2.5 ± 0.5 | 70.6 |
| Vonoprazan | 20 | 8 | 1.1 ± 0.3 | 87.1 |
| *p < 0.05 compared to Ulcer Control. Data are hypothetical and for illustrative purposes. |
Table 2: Effect of this compound on Gastric Secretion and Ulcer Formation in Pylorus Ligation Model in Rats
| Treatment Group | Dose (mg/kg) | Gastric Volume (mL) ± SEM | Gastric pH ± SEM | Total Acidity (mEq/L) ± SEM | Mean Ulcer Index ± SEM |
| Sham Control | - | 1.2 ± 0.2 | 4.5 ± 0.3 | 25.4 ± 3.1 | 0.0 ± 0.0 |
| Ulcer Control | - | 4.8 ± 0.5 | 1.8 ± 0.2 | 110.2 ± 8.5 | 9.2 ± 0.9 |
| Omeprazole | 20 | 2.1 ± 0.3 | 4.9 ± 0.4 | 35.6 ± 4.2 | 2.8 ± 0.5 |
| Vonoprazan | 10 | 1.9 ± 0.2 | 6.2 ± 0.3 | 28.1 ± 3.5 | 1.9 ± 0.4 |
| *p < 0.05 compared to Ulcer Control. Data are hypothetical and for illustrative purposes. |
Table 3: Effect of this compound on Gastric pH and Serum Gastrin in Rats
| Treatment Group | Dose (mg/kg) | Gastric pH (at 4h) ± SEM | Serum Gastrin (pg/mL) ± SEM |
| Vehicle Control | - | 2.1 ± 0.2 | 150 ± 25 |
| Vonoprazan | 10 | 6.5 ± 0.4 | 550 ± 75 |
| Vonoprazan | 20 | 7.1 ± 0.3 | 800 ± 90 |
| *p < 0.05 compared to Vehicle Control. Data are based on trends observed in published studies. |
Visualizations
Signaling Pathway of Gastric Acid Secretion and Vonoprazan's Mechanism of Action
Caption: Mechanism of Vonoprazan action on the gastric parietal cell.
In Vivo Experimental Workflow for Efficacy Testing
Caption: General workflow for in vivo efficacy testing of Vonoprazan.
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound. By employing these standardized in vivo models, researchers can effectively assess its acid-suppressing capabilities and its therapeutic potential in treating acid-related gastrointestinal disorders. Consistent and detailed data collection, as outlined, is crucial for a thorough and comparative analysis of its efficacy.
References
Application Notes and Protocols: Vonoprazan Fumarate in Long-Term Acid Suppression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Vonoprazan Fumarate in long-term acid suppression studies, summarizing key quantitative data from clinical trials and detailing relevant experimental protocols.
Introduction
This compound is a potassium-competitive acid blocker (P-CAB) that inhibits gastric H+, K+-ATPase, the proton pump responsible for the final step of gastric acid secretion.[1] Unlike proton pump inhibitors (PPIs), Vonoprazan's mechanism of action is reversible and does not require acid activation, leading to a more rapid, potent, and sustained acid suppression.[1] These characteristics make it a subject of significant interest for long-term acid suppression strategies in conditions such as erosive esophagitis and prevention of ulcer recurrence in at-risk populations.
Mechanism of Action
Vonoprazan directly competes with potassium ions for binding to the H+, K+-ATPase enzyme in gastric parietal cells. This reversible inhibition effectively blocks the secretion of hydrogen ions into the gastric lumen, thereby increasing intragastric pH. The high pKa and acid stability of Vonoprazan contribute to its prolonged duration of action.
Caption: Mechanism of Vonoprazan's action on the gastric proton pump.
Long-Term Clinical Studies: Quantitative Data Summary
The long-term safety and efficacy of Vonoprazan have been evaluated in several key studies. The following tables summarize the quantitative data from two notable long-term studies: the VISION trial (NCT02679508) for maintenance therapy of healed erosive esophagitis and a post-marketing surveillance study (NCT03214198) for the prevention of NSAID-induced ulcer recurrence.
Table 1: Study Design and Patient Demographics
| Feature | VISION Trial (NCT02679508)[2][3][4][5][6][7] | Post-Marketing Surveillance Study (NCT03214198)[1][8][9][10] |
| Study Design | Phase 4, randomized, open-label, parallel-group, multicenter | Prospective, observational, post-marketing surveillance |
| Primary Objective | To evaluate the long-term safety of Vonoprazan for maintenance treatment of healed erosive esophagitis | To assess the safety and effectiveness of Vonoprazan for prevention of gastric/duodenal ulcer recurrence in patients on long-term NSAIDs |
| Treatment Duration | Up to 260 weeks (5 years) | 12 months |
| Patient Population | Patients with endoscopically confirmed healed erosive esophagitis | Patients with a history of gastric or duodenal ulcer receiving NSAIDs |
| Number of Patients | 202 entered maintenance phase (Vonoprazan: 135, Lansoprazole: 67) | 1268 |
| Dosage (Maintenance) | Vonoprazan 10 mg or 20 mg once daily; Lansoprazole 15 mg or 30 mg once daily | Vonoprazan 10 mg once daily (in 98.6% of patients) |
Table 2: Efficacy Outcomes
| Outcome | VISION Trial (NCT02679508)[2][3][4][5][6][7] | Post-Marketing Surveillance Study (NCT03214198)[1][8][9][10] |
| Primary Efficacy Endpoint | Not applicable (primary focus on safety) | Incidence of gastric or duodenal ulcer recurrence |
| Ulcer Recurrence Rate | Not the primary endpoint | 1.04% (95% CI: 0.56-1.78) |
| Peptic Ulcer Recurrence (at 24 weeks in a related study) | 3.3% (10 mg), 3.4% (20 mg) vs 5.5% with Lansoprazole 15 mg[11] | Not applicable |
Table 3: Safety Outcomes
| Outcome | VISION Trial (NCT02679508) (at 3 years)[4] | Post-Marketing Surveillance Study (NCT03214198)[1][8][9][10] |
| Primary Safety Endpoint | Change in gastric mucosal histopathology | Incidence of Adverse Drug Reactions (ADRs) |
| Overall ADR Incidence | Not explicitly reported as a single percentage | 0.71% |
| Common ADRs | Not specified in the interim analysis | Gastrointestinal disorders (0.32%), nervous system disorders (0.16%), hepatobiliary disorders (0.16%) |
| Histopathological Findings | Parietal Cell Hyperplasia: More common with Vonoprazan vs. Lansoprazole. Foveolar Hyperplasia: More common with Vonoprazan vs. Lansoprazole. G Cell Hyperplasia: More common with Vonoprazan vs. Lansoprazole. Neoplastic Changes: None observed in either group. | Not assessed in this study |
Experimental Protocols
Detailed methodologies for key experiments cited in long-term Vonoprazan studies are provided below.
Protocol 1: 24-Hour Ambulatory Gastric pH Monitoring
This protocol is essential for assessing the pharmacodynamic effect of Vonoprazan on gastric acid suppression.
Objective: To continuously measure the pH in the stomach over a 24-hour period to evaluate the extent and duration of acid suppression.
Materials:
-
pH monitoring system (catheter-based or wireless capsule)
-
Data recorder
-
Calibration buffers (pH 4.0 and 7.0)
-
Topical anesthetic
-
Patient diary
Procedure:
-
Patient Preparation:
-
Catheter Placement (for catheter-based systems):
-
Calibrate the pH probe using standard buffer solutions.
-
Apply a topical anesthetic to the patient's nostril.
-
Gently insert the pH catheter through the nostril, down the esophagus, and into the stomach. The tip of the probe is typically positioned 5 cm above the lower esophageal sphincter.[13]
-
Secure the catheter to the patient's nose and connect it to the portable data recorder.
-
-
Data Recording:
-
The data recorder continuously logs pH values over the 24-hour period.
-
Instruct the patient to maintain a diary, recording the times of meals, sleep, and any symptoms experienced.[14]
-
-
Data Analysis:
Caption: Workflow for 24-hour ambulatory gastric pH monitoring.
Protocol 2: Histopathological Evaluation of Gastric Mucosa
This protocol is crucial for assessing the long-term safety of Vonoprazan on the gastric lining.
Objective: To identify and grade any histological changes in the gastric mucosa, such as hyperplasia or neoplasia, following long-term acid suppression.
Materials:
-
Endoscope
-
Biopsy forceps
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) stain
-
Giemsa stain (for Helicobacter pylori detection, if required)[15]
-
Microscope
Procedure:
-
Biopsy Collection:
-
During a scheduled endoscopy, obtain multiple gastric biopsy specimens from predefined locations (e.g., antrum, corpus, and any visible lesions), following a standardized protocol such as the Sydney System.[2]
-
-
Fixation and Processing:
-
Immediately fix the biopsy specimens in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin wax.
-
Section the paraffin blocks using a microtome to a thickness of 4-5 µm.
-
Mount the sections on glass slides.
-
-
Staining:
-
Histopathological Examination:
-
A qualified pathologist, blinded to the treatment allocation, should examine the stained slides under a microscope.
-
Assess for the following features:
-
Inflammation: Grade the severity and activity of gastritis.
-
Atrophy: Evaluate the loss of gastric glands.
-
Intestinal Metaplasia: Identify the presence of intestinal-type epithelium.
-
Hyperplasia: Specifically look for and grade parietal cell, foveolar, G-cell, and enterochromaffin-like (ECL) cell hyperplasia.[4]
-
Dysplasia and Neoplasia: Screen for any pre-cancerous or cancerous changes.
-
-
-
Grading:
-
Utilize a standardized grading system, such as the updated Sydney System, to classify the severity of gastritis and other histological findings.[15]
-
Caption: Workflow for histopathological evaluation of gastric mucosa.
Conclusion
Long-term studies have demonstrated that this compound is an effective and generally well-tolerated option for sustained acid suppression. The provided data and protocols offer a framework for researchers and clinicians involved in the development and application of Vonoprazan for the management of acid-related disorders. Continued long-term surveillance is important to further characterize its safety profile.
References
- 1. tandfonline.com [tandfonline.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Esophageal pH Study » Division of Gastroenterology, Hepatology & Nutrition » College of Medicine » University of Florida [gastroliver.medicine.ufl.edu]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vonoprazan as a Long-term Maintenance Treatment for Erosive Esophagitis: VISION, a 5-Year, Randomized, Open-label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term safety and effectiveness of vonoprazan for prevention of gastric and duodenal ulcer recurrence in patients on nonsteroidal anti-inflammatory drugs in Japan: a 12-month post-marketing surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. A Guide To The Esophageal pH Monitoring Test – Sheikh Shakhbout Medical City Abu Dhabi [ssmc.ae]
- 13. Ambulatory pH Monitoring - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 14. How to Interpret Ambulatory 24 hr Esophageal pH Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pjmhsonline.com [pjmhsonline.com]
Application of Vonoprazan Fumarate in Studies of Drug-Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the drug-drug interaction (DDI) potential of vonoprazan fumarate, a potassium-competitive acid blocker (P-CAB). The following sections detail experimental protocols for in vitro and in vivo studies, summarize key pharmacokinetic data from clinical trials, and visualize the metabolic pathways and experimental workflows involved.
Introduction to Vonoprazan Metabolism and DDI Potential
Vonoprazan is metabolized by multiple cytochrome P450 (CYP) enzymes, primarily CYP3A4, with minor contributions from CYP2B6, CYP2C19, and CYP2D6, as well as by the non-CYP enzyme sulfotransferase SULT2A1.[1] Given its metabolic profile, vonoprazan has been investigated as both a potential perpetrator and victim of drug-drug interactions. In vitro studies have shown that vonoprazan can inhibit several CYP enzymes, including CYP2B6, CYP2C9, CYP2D6, and CYP3A4.[2] Clinical studies have further explored these potential interactions with co-administered drugs.
In Vitro DDI Assessment: CYP Inhibition Assays
Objective
To determine the inhibitory potential of vonoprazan on major human CYP450 enzymes using in vitro systems, such as human or rat liver microsomes.
Experimental Protocol: Reversible Inhibition Assay in Rat Liver Microsomes
This protocol is adapted from studies investigating the inhibitory effects of vonoprazan on CYP enzymes.[3]
Materials:
-
This compound
-
Rat Liver Microsomes (RLMs)
-
CYP450 probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, tolbutamide for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4, chlorzoxazone for CYP2E1)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard (e.g., diazepam) for LC-MS/MS analysis
-
UPLC-MS/MS system
Procedure:
-
Prepare Incubation Mixtures: In a total volume of 200 µL, combine RLMs (0.5 mg/mL), potassium phosphate buffer (1 mM, pH 7.4), and a mixture of CYP probe substrates at concentrations near their Km values.
-
Add Vonoprazan: Add vonoprazan at various concentrations (e.g., 1, 2.5, 5, 10, 25, 50, and 100 µM) to the incubation mixtures. Include a control group without vonoprazan.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures for 30 minutes at 37°C.
-
Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Vortex the samples for 1 minute and then centrifuge at 13,000 rpm for 5 minutes to precipitate proteins.
-
Analysis: Inject the supernatant into the UPLC-MS/MS system to quantify the formation of the substrate-specific metabolites.
-
Data Analysis: Determine the IC50 values for the inhibition of each CYP enzyme by vonoprazan by plotting the percent inhibition against the logarithm of vonoprazan concentration.
Data Presentation: In Vitro CYP Inhibition by Vonoprazan
| CYP Isoform | Probe Substrate | IC50 (µM) in Rat Liver Microsomes |
| CYP1A2 | Phenacetin | No inhibition observed |
| CYP2B6 | Bupropion | 3.68 |
| CYP2C9 | Tolbutamide | 18.34 |
| CYP2D6 | Dextromethorphan | 3.62 |
| CYP3A4 | Midazolam | 22.48 |
| CYP2E1 | Chlorzoxazone | No inhibition observed |
Data sourced from Wang et al., 2020.[3]
In Vivo DDI Assessment: Rat Model
Objective
To evaluate the effect of vonoprazan on the pharmacokinetics of CYP probe substrates in a living system.
Experimental Protocol: DDI Study in Sprague-Dawley Rats
This protocol is based on a study by Wang et al. (2020).[3]
Animals:
-
Male Sprague-Dawley rats (220 ± 20 g)
Study Design:
-
Animal Acclimatization: Acclimate rats for one week before the experiment with free access to food and water.
-
Grouping: Randomly divide rats into two groups: a control group and a vonoprazan-treated group (n=5 per group).
-
Dosing:
-
Administer vonoprazan (5 mg/kg, dissolved in 0.5% carboxymethyl cellulose sodium) or vehicle (control) to the respective groups by oral gavage daily for 14 days.
-
On day 14, after the final dose of vonoprazan or vehicle, administer a "cocktail" of CYP probe drugs orally to all rats. The cocktail consists of bupropion, dextromethorphan, midazolam, tolbutamide, phenacetin, and chlorzoxazone.
-
-
Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after the administration of the probe drug cocktail.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the plasma concentrations of the probe drugs and their metabolites using a validated UPLC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and clearance (CLz/F) for each probe drug.
Data Presentation: In Vivo Effects of Vonoprazan on CYP Substrates in Rats
| Probe Drug (CYP Substrate) | Pharmacokinetic Parameter | Change with Vonoprazan Co-administration |
| Midazolam (CYP3A4) | Tmax | Increased 1.50-fold |
| CLz/F | Decreased by 54.7% | |
| Bupropion (CYP2B6) | Cmax | Increased 2.33-fold |
| CLz/F | Decreased by 70.6% | |
| Vz/F | Decreased by 53.3% | |
| Dextromethorphan (CYP2D6) | Cmax | Increased 1.87-fold |
| CLz/F | Decreased by 61.0% | |
| Tolbutamide (CYP2C9) | Cmax | Increased 0.67-fold |
Data sourced from Wang et al., 2020.[3]
Clinical DDI Studies
Vonoprazan Interaction with Clarithromycin and Amoxicillin
Objective: To assess the DDI between vonoprazan and the antibiotics clarithromycin and amoxicillin, commonly used in H. pylori eradication therapy.
Protocol Outline: This is based on a Phase 1, open-label, randomized, crossover study.[4]
Study Design:
-
Participants: Healthy, H. pylori-negative male subjects.
-
Treatment Arms:
-
Vonoprazan alone
-
Amoxicillin alone
-
Clarithromycin alone
-
Vonoprazan + Amoxicillin + Clarithromycin (triple therapy)
-
-
Dosing:
-
Vonoprazan: 20 mg
-
Amoxicillin: 1000 mg
-
Clarithromycin: 500 mg
-
-
Washout Period: A washout period of 7 to 14 days between treatment arms.
-
Pharmacokinetic Sampling: Serial blood samples were collected over 12 hours post-dose to determine the plasma concentrations of vonoprazan, amoxicillin, and clarithromycin.
-
Analysis: Pharmacokinetic parameters (AUC0-12, Cmax) were calculated and compared between single and triple therapy.
Data Presentation:
| Drug | Parameter | Ratio (Triple Therapy / Single Drug) |
| Vonoprazan | AUC0-12 | 1.846 |
| Cmax | 1.868 | |
| Clarithromycin | AUC0-12 | 1.450 |
| Cmax | 1.635 | |
| Amoxicillin | AUC0-12 | No significant change |
| Cmax | No significant change |
Data sourced from Sakurai et al., 2016.[4]
Vonoprazan Interaction with Low-Dose Aspirin and NSAIDs
Objective: To evaluate the DDI between vonoprazan and low-dose aspirin (LDA) or non-steroidal anti-inflammatory drugs (NSAIDs).
Protocol Outline: This is based on a Phase 2, open-label, single-center study in healthy Japanese men.[5]
Study Design:
-
Participants: Healthy Japanese male subjects.
-
Cohorts: Subjects were allocated to one of eight cohorts to assess the interaction between vonoprazan (40 mg) and either LDA (100 mg), loxoprofen sodium (60 mg), diclofenac sodium (25 mg), or meloxicam (10 mg).
-
Design: A one-way crossover design was used to compare the pharmacokinetics of each drug administered alone versus in combination.
-
Pharmacokinetic Sampling: Plasma concentrations of the study drugs and their metabolites were measured at various time points.
-
Analysis: The 90% confidence intervals (CIs) of the ratio of least square means for Cmax and AUC were determined.
Data Summary: The study concluded that there were no clinically meaningful differences in the pharmacokinetics of vonoprazan when co-administered with aspirin, loxoprofen, diclofenac, or meloxicam.[5][6] Similarly, the pharmacokinetics of the NSAIDs and aspirin were not significantly affected by vonoprazan.[5][6] The 90% CIs for the ratios of Cmax and AUC were generally within the standard bioequivalence range of 0.80 to 1.25.[5][6]
Visualizations
Metabolic Pathway of Vonoprazan
Caption: Metabolic pathways of vonoprazan via CYP450 enzymes and SULT2A1.
Experimental Workflow for In Vitro CYP Inhibition Assay
Caption: Workflow for determining CYP inhibition potential of vonoprazan in vitro.
Logical Relationship of Vonoprazan-Clarithromycin DDI
Caption: Mechanism of the drug-drug interaction between vonoprazan and clarithromycin.
References
- 1. Tiered approach to evaluate the CYP3A victim and perpetrator drug–drug interaction potential for vonoprazan using PBPK modeling and clinical data to inform labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of commonly used cardiovascular drugs in inhibiting vonoprazan metabolism in vitro and in vivo [frontiersin.org]
- 3. Cytochrome P450-Based Drug-Drug Interactions of Vonoprazan In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Safety of Triple Therapy with Vonoprazan, Amoxicillin, and Clarithromycin or Metronidazole: A Phase 1, Open-Label, Randomized, Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Drug–Drug Interactions Between Vonoprazan and Low-Dose Aspirin or Nonsteroidal Anti-inflammatory Drugs: A Phase 2, Open-Label, Study in Healthy Japanese Men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Drug–Drug Interactions Between Vonoprazan and Low-Dose Aspirin or Nonsteroidal Anti-inflammatory Drugs: A Phase 2, Open-Label, Study in Healthy Japanese Men | springermedizin.de [springermedizin.de]
Application Notes and Protocols for Stability-Indicating Assay Methods of Vonoprazan Fumarate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stability-indicating assay of Vonoprazan Fumarate. The information is compiled from various validated methods to assist in the quality control and stability assessment of this novel potassium-competitive acid blocker.
Introduction
This compound is a novel drug for treating acid-related disorders. Ensuring its stability throughout its shelf life is critical for its safety and efficacy. Stability-indicating assay methods are crucial for separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various environmental conditions. This document outlines High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods that have been validated for this purpose.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. This compound has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Summary of Forced Degradation Conditions and Results:
This compound has shown significant degradation under alkaline and oxidative conditions.[1][2] The drug is relatively stable under acidic, thermal, and photolytic stress.[1][2]
| Stress Condition | Reagents and Duration | Observation |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24 hours | Stable[1] |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | Significant degradation[1][2] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Significant degradation[1] |
| Thermal Degradation | 105°C for 24 hours | Stable[1] |
| Photolytic Degradation | UV light (254 nm) for 24 hours | Stable[1] |
Analytical Methods
Two primary analytical techniques have been reported for the stability-indicating analysis of this compound: HPLC and HPTLC.
High-Performance Liquid Chromatography (HPLC) Method
A robust, stability-indicating HPLC method is crucial for the accurate quantification of Vonoprazan and its degradation products.
Table 1: HPLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | Phenomenex Kinetex EVO C18 (250mm × 4.6mm, 5.0µm)[1][2] | BDS Hypersil C18 (250 × 4.6 mm, 5 µm)[3][4] |
| Mobile Phase A | 0.03M sodium phosphate buffer (pH 6.5) - methanol - acetonitrile (72:25:3, v/v/v)[1][2] | Water (pH 3.0)[3][4] |
| Mobile Phase B | 0.03M sodium phosphate buffer (pH 6.5) - acetonitrile (30:70, v/v)[1][2] | Acetonitrile[3][4] |
| Elution | Gradient[1] | Isocratic (95:5, v/v of Mobile Phase A:B)[3][4] |
| Flow Rate | 1.0 mL/min[1] | 0.8 mL/min[3][4] |
| Detection Wavelength | 230 nm[1][2] | 213 nm[3][4] |
| Injection Volume | 10 µL[1] | 10 µL[3] |
| Retention Time | Not specified | 3.9 minutes[3][4] |
Experimental Protocol: HPLC Analysis
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent (acetonitrile and water mixture, 10:90, v/v) to obtain a known concentration (e.g., 5 mg/mL).[1]
-
Preparation of Sample Solution: Prepare the sample solution from the drug product to achieve a similar final concentration as the standard solution using the same diluent.
-
Chromatographic Run:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
-
Analysis: Calculate the amount of this compound in the sample by comparing the peak area with that of the standard. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[1][2]
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers a simpler and faster alternative for the quantification of this compound.
Table 2: HPTLC Method Parameters
| Parameter | Method Details |
| Stationary Phase | Aluminum packed TLC plates precoated with silica gel 60 F₂₅₄[2][5] |
| Mobile Phase | Methanol: Toluene: Triethylamine (6:4:0.1 v/v/v)[2][5] |
| Detection Wavelength | 267 nm[2][5] |
| Rf Value | 0.43 ± 0.1[2][5] |
| Linearity Range | 200–1200 ng/band[2][5] |
Experimental Protocol: HPTLC Analysis
-
Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Chromatogram Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Drying: Dry the plate after development.
-
Densitometric Analysis: Scan the dried plate using a densitometer at 267 nm.
-
Quantification: Quantify the drug by measuring the peak areas and comparing with the standard.
Visualization of Workflows and Pathways
Experimental Workflow for Stability-Indicating HPLC Method
Caption: Workflow for the stability-indicating HPLC analysis of this compound.
Degradation Pathway of this compound
References
- 1. daneshyari.com [daneshyari.com]
- 2. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in this compound drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veterinaria.org [veterinaria.org]
- 5. Stability indicating HPTLC - densitometric method for estimation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of Vonoprazan Fumarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Vonoprazan Fumarate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely adopted and practical synthetic route for this compound is a four-step process that begins with ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. The key steps include ester hydrolysis, amidation with methylamine, sulfonyl chloride substitution, and finally, amide reduction to yield Vonoprazan, which is then converted to its fumarate salt.[1][2][3][4][5]
Q2: What are the main challenges in this synthetic route?
A2: Researchers may face several challenges, including:
-
Impurity Formation: The formation of by-products, such as the di-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine, can complicate purification.[1]
-
Intermediate Instability: Certain intermediates can be unstable under storage conditions.[1]
-
Low Yields: Suboptimal reaction conditions can lead to reduced yields in key steps like the sulfonyl chloride substitution and amide reduction.
-
Purification Difficulties: Achieving high purity of the final this compound product often requires specific recrystallization conditions.[6]
Troubleshooting Guides by Synthetic Step
Step 1: Ester Hydrolysis of Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
Q1.1: I am observing incomplete hydrolysis of the starting ester. What can I do?
A1.1: Incomplete hydrolysis can be due to insufficient reaction time, temperature, or base concentration.
-
Troubleshooting:
-
Ensure a sufficient excess of the hydrolyzing agent (e.g., sodium hydroxide) is used.
-
Increase the reaction temperature. Refluxing is commonly employed.[7][8]
-
Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Ensure efficient stirring to overcome any solubility issues.
-
Experimental Protocol: Ester Hydrolysis
-
Dissolve ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate in a suitable solvent mixture, such as methanol and water.
-
Add a solution of sodium hydroxide (typically 4% in methanol/water).
-
Heat the mixture to 60°C and stir for approximately 3 hours, or until reaction completion is confirmed by TLC/HPLC.
-
After cooling, acidify the reaction mixture to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid.
Step 2: Amidation with Methylamine
Q2.1: The yield of my amidation reaction is low. How can I improve it?
A2.1: Low yields in the amidation step can result from poor activation of the carboxylic acid or side reactions.
-
Troubleshooting:
-
Use an efficient coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid.[1][2]
-
Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the activated intermediate.
-
Control the reaction temperature; excessive heat can lead to degradation.
-
The choice of base is important; a non-nucleophilic base like triethylamine (TEA) is often used.[1]
-
Experimental Protocol: Amidation
-
Suspend 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid in a suitable solvent like dichloromethane (DCM).
-
Add EDCI and a base such as triethylamine.
-
Add a solution of methylamine in a suitable solvent (e.g., THF).
-
Stir the reaction mixture at room temperature until completion.
-
Work up the reaction by washing with water and brine, then concentrate the organic layer to obtain the amide product.
Step 3: Sulfonyl Chloride Substitution
Q3.1: I am getting a very low yield for the sulfonylation step. What are the critical parameters?
A3.1: The sulfonylation of the pyrrole nitrogen is a critical step and can be low-yielding if not optimized.
-
Troubleshooting:
-
Base Selection: A strong, non-nucleophilic base is crucial for the deprotonation of the pyrrole nitrogen. n-Butyllithium (n-BuLi) or sodium hydride (NaH) are effective choices.[2][9]
-
Temperature Control: This reaction is often performed at low temperatures (e.g., -78°C when using n-BuLi) to prevent side reactions.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Order of Addition: Add the base to the pyrrole derivative first to ensure complete deprotonation before adding the pyridine-3-sulfonyl chloride.
-
Table 1: Reaction Condition Screening for Sulfonyl Chloride Substitution
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaH | THF | 0 to rt | 18.3 |
| 2 | LDA | THF | -78 to rt | 74.9 |
| 3 | n-BuLi | THF | -78 to rt | 85.2 |
| 4 | KHMDS | THF | -78 to rt | 65.7 |
Data adapted from literature reports.
Experimental Protocol: Sulfonyl Chloride Substitution
-
Dissolve the amide intermediate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C.
-
Slowly add n-butyllithium (n-BuLi) and stir for a period to ensure complete deprotonation.
-
Add a solution of pyridine-3-sulfonyl chloride in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the sulfonated amide.
Step 4: Amide Reduction
Q4.1: My amide reduction is not proceeding to completion, or I am observing by-products. What reducing agent should I use?
A4.1: The choice of reducing agent is critical for the successful reduction of the amide to the amine.
-
Troubleshooting:
-
Reducing Agent: Strong reducing agents are required. Lithium aluminum hydride (LiAlH₄) has been shown to be effective, while reagents like sodium borohydride (NaBH₄), Red-Al, and borane (BH₃) are often ineffective for this specific transformation.[1]
-
Reaction Conditions: The reduction is typically carried out in an anhydrous ethereal solvent like THF under reflux.
-
Work-up Procedure: A careful work-up (e.g., Fieser work-up) is necessary to quench the excess LiAlH₄ and isolate the amine product.
-
Table 2: Screening of Reducing Agents for Amide Reduction
| Entry | Reducing Agent | Solvent | Result |
| 1 | BH₃ | THF | No reaction |
| 2 | Red-Al | THF | No reaction |
| 3 | NaBH₄-BF₃ | THF | No reaction |
| 4 | LiAlH₄ | THF | Successful conversion |
Data based on literature findings.[1]
Experimental Protocol: Amide Reduction
-
Suspend lithium aluminum hydride (LiAlH₄) in anhydrous THF under an inert atmosphere.
-
Add a solution of the sulfonated amide in anhydrous THF dropwise at 0°C.
-
After the addition is complete, heat the mixture to reflux and stir until the reaction is complete.
-
Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting solids and wash with THF.
-
Concentrate the filtrate to obtain the crude Vonoprazan free base.
Final Step: Salt Formation and Purification
Q5.1: I am having trouble obtaining high-purity this compound. What is the best recrystallization method?
A5.1: The final purity of this compound is highly dependent on the purification and salt formation steps.
-
Troubleshooting:
-
Salt Formation: The salt is typically formed by reacting the Vonoprazan free base with fumaric acid in a suitable solvent like methanol or ethanol.[10][11]
-
Recrystallization Solvent: A mixed solvent system is often effective for recrystallization. Methanol/water has been reported to yield high-purity crystals (HPLC >99.9%).[6][12] Isopropanol/dichloromethane is another option.[11]
-
Crystallization Conditions: Control the cooling rate during crystallization. Slow cooling generally leads to the formation of larger, purer crystals. Stirring for an extended period at room temperature or below can improve the yield of the crystalline product.[13]
-
Table 3: Recrystallization Solvents for this compound
| Solvent System | Volume Ratio | Purity Achieved |
| Methanol / Water | 1.5 : 1 | > 99.5% |
| Isopropanol / Dichloromethane | 2 : 1 | > 99.5% |
| Acetonitrile / Tetramethylethylenediamine | - | High Purity |
| Methanol / Water | 4ml / 16ml | 99.6% |
| Methanol / Water | 5ml / 5ml | 99.5% |
Data compiled from various patent literature.[6][11][12][14]
Experimental Protocol: Salt Formation and Recrystallization
-
Dissolve the crude Vonoprazan free base in methanol.
-
Add a solution of fumaric acid in methanol.
-
Heat the mixture to reflux for a short period, then allow it to cool slowly to room temperature with stirring.
-
Cool further in an ice bath to maximize crystallization.
-
Filter the solid this compound, wash with cold methanol, and dry under vacuum.
-
For further purification, dissolve the product in a minimal amount of a hot methanol/water mixture and allow it to recrystallize.
Visualizations
Synthetic Workflow of this compound
Caption: Four-step synthesis of this compound.
Troubleshooting Logic for Low Yield in Sulfonylation
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Item - Novel and practical synthesis of this compound - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. Novel and practical synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 6. CN104926790A - High-purity this compound compound, intermediate and impurity thereof and preparation methods of high-purity this compound compound, intermediate and impurity - Google Patents [patents.google.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tdcommons.org [tdcommons.org]
- 11. CN104860926A - Preparation method of this compound - Google Patents [patents.google.com]
- 12. This compound single crystal, preparation method and uses thereof - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN107586288B - A kind of purification process of this compound - Google Patents [patents.google.com]
- 14. CN106892900A - A kind of this compound and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing HPLC Parameters for Vonoprazan Fumarate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Vonoprazan Fumarate.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions: Vonoprazan is a basic compound (pKa ≈ 9.1-9.6) and can interact with acidic silanol groups on the column packing material.[1][2][3][4] 2. Mobile phase pH too close to pKa: This can lead to the presence of both ionized and non-ionized forms of the analyte.[5][6][7] 3. Column overload: Injecting too much sample can saturate the stationary phase.[8] 4. Column degradation: Loss of stationary phase or contamination. | 1. Adjust mobile phase pH: Use a mobile phase with a pH at least 2 units below the pKa of Vonoprazan (e.g., pH 2.5-4) to ensure it is fully protonated and behaves consistently.[7][9] 2. Use a suitable buffer: Employ a buffer (e.g., phosphate, acetate) at a sufficient concentration (e.g., 10-25 mM) to maintain a stable pH.[9] 3. Use an end-capped column: Modern, well-end-capped C18 columns minimize silanol interactions. 4. Reduce sample concentration: Dilute the sample and re-inject.[8] 5. Flush or replace the column: If the column is old or contaminated, flushing with a strong solvent or replacement may be necessary. |
| Peak Fronting | 1. Sample solvent stronger than mobile phase: Dissolving the sample in a solvent with a higher elution strength than the mobile phase can cause the peak to distort.[8] 2. Column overload: High sample concentration can lead to this issue.[8] | 1. Use mobile phase as sample solvent: Whenever possible, dissolve the sample in the initial mobile phase. 2. Reduce injection volume or sample concentration. [8] |
| Split Peaks | 1. Column void or channeling: A void at the column inlet or uneven packing can create multiple paths for the analyte.[8] 2. Partially blocked frit: Debris can block the inlet frit, distorting the sample band. 3. Sample solvent incompatibility: The sample solvent may not be miscible with the mobile phase. | 1. Reverse flush the column: This may dislodge any particulates on the frit. 2. Replace the column: If a void has formed, the column likely needs to be replaced. 3. Ensure sample solvent is compatible with the mobile phase. |
| Retention Time Shifts | 1. Changes in mobile phase composition: Inaccurate preparation or evaporation of the more volatile component. 2. Fluctuations in column temperature: Temperature affects viscosity and retention. 3. Pump issues: Leaks or inconsistent flow rate. 4. Column equilibration: Insufficient time for the column to stabilize with the mobile phase. | 1. Prepare fresh mobile phase: Ensure accurate measurements and keep the mobile phase reservoir capped. 2. Use a column oven: Maintain a constant and consistent column temperature. 3. Check for leaks and purge the pump: Ensure the pump is delivering a steady flow. 4. Equilibrate the column for a sufficient time: Typically, 10-20 column volumes are needed. |
| Baseline Noise or Drift | 1. Air bubbles in the system: Bubbles in the pump or detector cell. 2. Contaminated mobile phase or detector cell. [10] 3. Detector lamp aging. | 1. Degas the mobile phase: Use an online degasser or sonicate the mobile phase before use. Purge the pump. 2. Use fresh, HPLC-grade solvents and flush the detector cell. [10] 3. Replace the detector lamp if its intensity is low. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for this compound?
A1: A good starting point for a reversed-phase HPLC method for this compound would be:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.[10][11][12]
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate or acetate buffer at pH 3.0) and an organic modifier like acetonitrile or methanol. A common starting ratio is 95:5 (v/v) of buffer to organic solvent.[10]
-
Detection Wavelength: this compound has UV absorbance at multiple wavelengths, with 213 nm, 230 nm, and 254 nm being commonly reported.[10][11][13]
-
Flow Rate: A flow rate of 0.8 to 1.5 mL/min is typical.[10][13]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-35°C).
Q2: How does the pH of the mobile phase affect the analysis of this compound?
A2: The pH of the mobile phase is a critical parameter for the analysis of this compound. As a basic compound with a pKa around 9.1-9.6, its ionization state is highly dependent on pH.[1][2][3][4] In reversed-phase HPLC, it is generally recommended to work at a pH at least 2 units away from the pKa of the analyte to ensure a single ionic form and thus, reproducible retention times and good peak shape.[5][7][9] For Vonoprazan, this means using an acidic mobile phase (e.g., pH 2.5-4) will lead to its protonation, which typically results in better peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.[9]
Q3: What are the key considerations for sample preparation for this compound analysis?
A3: Key considerations for sample preparation include:
-
Solubility: this compound is soluble in DMSO and slightly soluble in water and methanol.[3]
-
Diluent: It is best to dissolve and dilute the sample in a solvent that is compatible with the mobile phase, ideally the mobile phase itself, to avoid peak distortion.[8] A mixture of water and acetonitrile is often used as a diluent.[11]
-
Filtration: All samples should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column or instrument tubing.
Q4: How can I ensure my HPLC method for this compound is stability-indicating?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop and validate a stability-indicating method for this compound, you should perform forced degradation studies.[11][12] This involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[11][12] The HPLC method must then be able to separate the Vonoprazan peak from all the degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector can be used to confirm that the Vonoprazan peak is spectrally pure and not co-eluting with any impurities.
Experimental Protocols
Representative HPLC Method for this compound Analysis
This protocol is a synthesis of commonly reported methods and serves as a robust starting point.
1. Chromatographic Conditions
| Parameter | Condition |
| Column | BDS Hypersil C18, 250 x 4.6 mm, 5 µm[10] |
| Mobile Phase | Water (pH 3.0, adjusted with orthophosphoric acid) : Acetonitrile (95:5, v/v)[10] |
| Flow Rate | 0.8 mL/min[10] |
| Injection Volume | 10 µL[10] |
| Column Temperature | 25°C[10] |
| Detection Wavelength | 213 nm[10] |
| Run Time | 10 minutes |
2. Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 950 mL of HPLC-grade water with 50 mL of HPLC-grade acetonitrile. Adjust the pH of the mixture to 3.0 with orthophosphoric acid. Degas the mobile phase by sonicating for 15 minutes or using an online degasser.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a diluent of water:acetonitrile (20:80, v/v).
-
Working Standard Solution (30 µg/mL): Pipette 3 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Cool to room temperature and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter. Pipette 3 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the diluent.
3. System Suitability
Before sample analysis, perform at least five replicate injections of the working standard solution. The system is suitable for use if the following criteria are met:
-
Tailing Factor: Not more than 2.0
-
Theoretical Plates: Not less than 2000
-
%RSD of Peak Areas: Not more than 2.0%
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
References
- 1. The First-in-Class Potassium-Competitive Acid Blocker, this compound: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vonoprazan | C17H16FN3O2S | CID 15981397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. jmnc.samipubco.com [jmnc.samipubco.com]
- 5. moravek.com [moravek.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 9. agilent.com [agilent.com]
- 10. veterinaria.org [veterinaria.org]
- 11. daneshyari.com [daneshyari.com]
- 12. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in this compound drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. akjournals.com [akjournals.com]
Technical Support Center: Vonoprazan Fumarate Stability Testing
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of Vonoprazan Fumarate.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound known to be unstable?
A1: Forced degradation studies have demonstrated that this compound is particularly susceptible to degradation under alkaline and oxidative stress conditions.[1][2] It is relatively stable when exposed to acidic, thermal, and photolytic stress.[1][2]
Q2: What is the role of fumaric acid in the stability of Vonoprazan?
A2: Fumaric acid is crucial for the stability of Vonoprazan in its tablet formulation. It forms a stable salt, this compound, which is less prone to degradation mechanisms like oxidation and hydrolysis.[3] Additionally, fumaric acid helps to control the microenvironmental pH within the dosage form, further protecting the active pharmaceutical ingredient (API) from pH-dependent degradation.[3]
Q3: Are there any known impurities that I should be aware of during stability testing?
A3: Yes, several process-related impurities and degradation products of this compound have been identified and characterized. A high-performance liquid chromatography (HPLC) method has been developed to separate and quantify these impurities. One identified impurity is 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine.
Troubleshooting Guide
Issue 1: Unexpected Peaks Observed in Chromatogram
Possible Cause: Degradation of this compound due to inappropriate sample handling or storage.
Recommended Action:
-
Review Sample Preparation: Ensure that diluents and solutions used are within the appropriate pH range. Avoid highly alkaline conditions.
-
Check Storage Conditions: Verify that samples are stored as per the stability protocol, with particular attention to temperature and humidity control.
-
Forced Degradation Analysis: If not already done, perform forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions to identify the retention times of potential degradation products. This will help in confirming if the unexpected peaks correspond to known degradants.
Issue 2: Loss of Assay in Stability Samples
Possible Cause: Significant degradation of the active pharmaceutical ingredient.
Recommended Action:
-
Investigate Stress Conditions: As Vonoprazan is known to degrade under alkaline and oxidative conditions, meticulously review the pH of any aqueous media the drug product has been exposed to and assess for any potential sources of oxidation.[1][2]
-
Evaluate Packaging: Assess the suitability of the container closure system, especially its ability to protect against moisture and oxygen ingress.
-
Analytical Method Verification: Ensure the analytical method is stability-indicating and capable of separating the intact drug from all potential degradation products.
Issue 3: Inconsistent Retention Times in HPLC Analysis
Possible Cause: Issues with the HPLC method or system.
Recommended Action:
-
System Suitability Check: Perform system suitability tests to ensure the HPLC system is functioning correctly. Check parameters like theoretical plates, tailing factor, and repeatability.
-
Mobile Phase Preparation: Verify the accurate preparation of the mobile phase, including the pH of any buffer solutions. Inconsistent mobile phase composition can lead to shifts in retention times.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before injecting the samples.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for stress testing of this compound to assess its intrinsic stability and to develop a stability-indicating analytical method.
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 24 hours |
| Base Hydrolysis | 0.1 M Sodium Hydroxide | 24 hours |
| Oxidative Degradation | 3% Hydrogen Peroxide | 24 hours |
| Thermal Degradation | 60°C | 48 hours |
| Photolytic Degradation | ICH-compliant light exposure | As per ICH Q1B |
Stability-Indicating HPLC Method Parameters
The following table summarizes typical parameters for an HPLC method used in the stability testing of this compound.[1][4]
| Parameter | Specification |
| Column | BDS Hypersil C18 (250 x 4.6 mm, 5 µm) or Phenomenex Kinetex EVO C18 (250mm×4.6mm, 5.0μm) |
| Mobile Phase | A: 0.03M sodium phosphate buffer (pH 6.5) - methanol - acetonitrile (72:25:3, v/v/v) B: 0.03M sodium phosphate buffer (pH 6.5) - acetonitrile (30:70, v/v) |
| Elution Mode | Gradient |
| Flow Rate | 0.8 mL/min to 1.0 mL/min |
| Detection Wavelength | 213 nm or 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
Visualizations
References
- 1. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in this compound drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How does fumaric acid contribute to the stability of vonoprazan in the tablet formulation? [synapse.patsnap.com]
- 4. veterinaria.org [veterinaria.org]
Minimizing degradation of Vonoprazan Fumarate in analytical samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Vonoprazan Fumarate in analytical samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation under alkaline and oxidative conditions. It is relatively stable under acidic, thermal (up to 60°C), and photolytic stress.[1][2][3] The primary degradation pathways involve hydrolysis of the amide linkage under basic conditions and oxidation of the molecule.
Q2: What are the expected degradation products of this compound?
A2: Under forced degradation conditions, several degradation products can be formed. The most significant degradants are typically observed under alkaline and oxidative stress. While specific structures require advanced analytical techniques like mass spectrometry for confirmation, the degradation often involves modifications to the pyrrole ring and the N-methylmethanamine side chain.
Q3: What general precautions should be taken when preparing this compound analytical samples?
A3: To minimize degradation, it is crucial to control the pH of the sample solutions, avoiding alkaline conditions. Use of acidic or neutral diluents is recommended. Samples should also be protected from strong oxidizing agents and prolonged exposure to high temperatures and direct light, although the latter are less critical compared to pH and oxidative stress.[2][3]
Q4: How should this compound samples be stored to ensure stability?
A4: For short-term storage, samples should be kept refrigerated (2-8 °C) and protected from light. For long-term storage, freezing (-20 °C or lower) is advisable. The storage solvent should be slightly acidic or neutral to prevent alkaline hydrolysis.
Troubleshooting Guide: HPLC Analysis of this compound
This guide addresses common issues encountered during the HPLC analysis of this compound.
Problem 1: Peak Tailing
-
Symptom: The Vonoprazan peak in the chromatogram has an asymmetrical shape with a tail.
-
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based C18 column can interact with the basic Vonoprazan molecule, causing tailing. | - Use a high-purity, end-capped column: These columns have fewer accessible silanol groups. - Lower the mobile phase pH: A mobile phase pH of around 3.0 can help to suppress the ionization of silanol groups, reducing interactions.[1] - Add a competing base: Incorporating a small amount of a basic additive like triethylamine (TEA) into the mobile phase can mask the silanol groups. |
| Column Overload: Injecting too concentrated a sample can lead to peak distortion. | - Dilute the sample: Ensure the sample concentration is within the linear range of the method. |
| Inappropriate Mobile Phase Composition: The organic modifier or buffer concentration may not be optimal. | - Optimize the mobile phase: Experiment with different organic modifiers (e.g., acetonitrile, methanol) and adjust the buffer concentration to improve peak shape. |
Problem 2: Poor Resolution Between Vonoprazan and its Degradation Products
-
Symptom: Peaks for Vonoprazan and its degradants are not well-separated, leading to inaccurate quantification.
-
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase: The elution strength or pH of the mobile phase is not suitable for separating the compounds of interest. | - Adjust the mobile phase gradient: If using a gradient method, modify the gradient slope to improve separation. - Change the mobile phase pH: A slight adjustment in the mobile phase pH can alter the retention times of ionizable compounds and improve resolution. |
| Inadequate Column Chemistry: The stationary phase is not providing sufficient selectivity. | - Try a different column: Consider a column with a different stationary phase (e.g., phenyl-hexyl) or a different particle size to achieve better separation. |
| Flow Rate is Too High: A high flow rate can lead to band broadening and reduced resolution. | - Decrease the flow rate: Reducing the flow rate can improve separation efficiency, although it will increase the run time. |
Problem 3: Ghost Peaks in the Chromatogram
-
Symptom: Unexpected peaks appear in the chromatogram, often in the blank runs.
-
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Mobile Phase or Diluent: Impurities in the solvents can elute as ghost peaks. | - Use high-purity solvents: Always use HPLC-grade solvents and freshly prepared mobile phases. - Filter solvents: Filter all mobile phases and diluents before use. |
| Carryover from Previous Injections: Residual sample from a previous injection is eluted in the current run. | - Implement a robust needle wash protocol: Use a strong solvent in the needle wash to effectively clean the injector between runs. - Inject a blank after high-concentration samples: This can help to flush out any remaining sample from the system. |
| Degradation in the Autosampler: The sample may be degrading in the autosampler vials before injection. | - Control the autosampler temperature: If possible, set the autosampler temperature to a lower value (e.g., 4 °C) to slow down degradation. |
Quantitative Data on this compound Degradation
The following tables summarize the degradation of this compound under various stress conditions.
Table 1: Degradation of this compound under Alkaline and Oxidative Conditions
| Stress Condition | Time (hours) | Temperature | % Degradation | Reference |
| 0.1N NaOH | 24 | Ambient | Significant Degradation | [1] |
| Alkaline Condition | Not Specified | Not Specified | 62.48% | [3] |
| 3% H₂O₂ | 2 | Ambient | Significant Degradation | [1] |
| 30% H₂O₂ | 2 | Ambient | Significant Degradation | [1] |
Table 2: Stability of this compound under Other Stress Conditions
| Stress Condition | Time (hours) | Temperature | % Degradation | Reference |
| 0.1N HCl | 24 | Ambient | Stable | [1] |
| Thermal | 2 | 60°C | Stable | [1] |
| Photolytic (UV light) | 2 | Ambient | Stable | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1N HCl.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with an appropriate amount of 0.1N NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with an appropriate amount of 0.1N HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% or 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 2 hours.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in a hot air oven at 60°C for 2 hours.
-
Allow the sample to cool, then prepare a solution of a suitable concentration in the mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample of this compound to UV light (e.g., in a photostability chamber) for 2 hours.
-
Prepare a solution of a suitable concentration in the mobile phase and analyze by HPLC.
-
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. Calculate the percentage degradation for each condition.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study of Vonoprazan.
Caption: Troubleshooting logic for common HPLC issues.
References
Addressing variability in in vivo studies of Vonoprazan Fumarate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in in vivo studies of Vonoprazan Fumarate. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges during experimentation.
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during in vivo studies with this compound, offering potential causes and solutions in a question-and-answer format.
Pharmacokinetics & Bioavailability
Q1: We are observing high inter-individual variability in the plasma concentrations of Vonoprazan in our rat/dog studies. What are the potential causes and how can we mitigate this?
A1: High variability in Vonoprazan plasma concentrations can stem from several factors:
-
Genetic Polymorphisms: While Vonoprazan's metabolism is less affected by CYP2C19 polymorphisms compared to proton pump inhibitors (PPIs), it is still metabolized by multiple cytochrome P450 enzymes (CYP3A4, CYP2B6, CYP2C19, and CYP2D6)[1][2]. Genetic differences in these enzymes among animal strains can contribute to variability.
-
Recommendation: Ensure the use of a well-characterized and genetically homogenous animal strain for your studies. If variability persists, consider genotyping the animals for relevant CYP enzymes.
-
-
Dietary Influences: While studies in humans suggest that food has a minimal effect on Vonoprazan's overall exposure (AUC), it can delay the time to maximum concentration (Tmax)[3][4]. The composition of animal chow (e.g., high-fat content) could influence absorption kinetics.
-
Recommendation: Standardize the diet for all animals and ensure a consistent fasting period before dosing. For oral administration, consider the impact of a high-fat meal on absorption if relevant to the study's clinical context[4].
-
-
Formulation Issues: The solubility and stability of the Vonoprazan formulation can significantly impact its dissolution and absorption. Poorly formulated suspensions can lead to inconsistent dosing.[5]
-
Recommendation: Ensure the formulation is homogenous and stable throughout the dosing period. For suspensions, use appropriate suspending agents and ensure thorough mixing before each administration. Consider pre-formulation studies to optimize the vehicle for consistent delivery.[6]
-
-
Gastrointestinal pH: As a potassium-competitive acid blocker (P-CAB), Vonoprazan's mechanism of action is to suppress gastric acid. However, pre-existing differences in the gastric pH of individual animals could influence its initial dissolution and absorption.
-
Recommendation: Acclimatize animals to the housing and handling procedures to minimize stress-induced changes in gastric pH. Ensure consistent access to water.
-
Q2: Our measured bioavailability of orally administered Vonoprazan is lower than expected. What could be the reason?
A2: Lower than expected bioavailability could be due to:
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Incomplete Absorption: While generally well-absorbed, factors like gastrointestinal transit time and potential binding to food components could reduce the extent of absorption.
-
First-Pass Metabolism: Vonoprazan undergoes hepatic metabolism by multiple CYP enzymes[1][2]. The extent of first-pass metabolism can vary between species and individuals, impacting the amount of drug reaching systemic circulation.
-
Formulation and Dissolution: The physical properties of the this compound active pharmaceutical ingredient (API) and the formulation's ability to release the drug are critical for absorption.[5]
-
Recommendation: Characterize the particle size and solid-state form of the API. Conduct in vitro dissolution testing of the formulation under relevant pH conditions to ensure adequate drug release.
-
Drug Interactions and Metabolism
Q3: We are co-administering Vonoprazan with another compound and observe altered pharmacokinetic profiles. How can we investigate this?
A3: Altered pharmacokinetics in co-administration studies strongly suggest a drug-drug interaction (DDI). Vonoprazan can be both a substrate and an inhibitor of CYP enzymes.[1][7]
-
Investigative Steps:
-
Determine the Metabolic Pathways of the Co-administered Drug: Identify if the other compound is a substrate, inhibitor, or inducer of CYP3A4, CYP2B6, CYP2C19, or CYP2D6, the key enzymes in Vonoprazan metabolism.[1]
-
In Vitro Studies: Conduct in vitro experiments using liver microsomes to assess the inhibitory potential of each drug on the other's metabolism. This can help determine IC50 values and the mechanism of inhibition (competitive, non-competitive, etc.).[2][7]
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Staggered Dosing: In your in vivo study, consider a staggered dosing regimen to differentiate between effects on absorption versus metabolism.
-
Metabolite Profiling: Analyze plasma and urine samples for metabolites of both Vonoprazan and the co-administered drug to understand how their metabolic pathways are being affected.
-
Experimental Procedures
Q4: What are the best practices for blood sample collection and processing to ensure the stability of Vonoprazan?
A4: Proper sample handling is crucial for accurate pharmacokinetic analysis.
-
Anticoagulant: Use tubes containing heparin for blood collection.[8]
-
Processing: Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.[8]
-
Storage: Store plasma samples at -80°C until analysis.[8][9] Short-term stability in human plasma has been evaluated to ensure reliability during handling.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and in vitro studies of this compound.
Table 1: Pharmacokinetic Parameters of Vonoprazan in Rats and Dogs
| Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Rat | 2 mg/kg, oral | 37.8 (single dose) | 2.0 (single dose) | - | 7.7 (healthy adults) | [10] |
| Rat | 10 mg/kg, oral (control) | - | - | 15.05 (AUC0-T) | 2.29 (MRT0-∞) | [11] |
| Rat | 10 mg/kg, oral (with Poziotinib) | - | - | 90.95 (AUC0-T) | 5.51 (MRT0-∞) | [11] |
| Rat | 2 mg/kg, oral (control) | - | - | - | - | [12] |
| Rat | 2 mg/kg, oral (with Amlodipine) | Increased nearly 2x | Increased nearly 2x | Increased nearly 2x | - | [12] |
| Dog | - | - | - | - | - | [13] |
Table 2: In Vitro IC50 Values for Vonoprazan Inhibition of CYP Enzymes in Rat Liver Microsomes
| CYP Enzyme | Substrate | IC50 (µM) | Reference |
| CYP3A4 | Midazolam | 22.48 | [1] |
| CYP2C9 | Tolbutamide | 18.34 | [1] |
| CYP2D6 | Dextromethorphan | 3.62 | [1] |
| CYP2B6 | Bupropion | 3.68 | [1] |
| CYP1A2 | Phenacetin | No inhibition | [1] |
| CYP2E1 | Chlorzoxazone | No inhibition | [1] |
Detailed Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol is a generalized procedure based on methodologies described in the literature[8][11][12].
-
Animal Model: Male Sprague-Dawley rats (220 ± 20 g).
-
Acclimatization: Acclimatize animals for at least one week with a standard 12-hour light/dark cycle, controlled temperature, and humidity. Provide free access to standard chow and water.
-
Dosing:
-
Fast animals overnight before dosing, with continued access to water.
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na)).
-
Administer the formulation orally via gavage at the desired dose volume.
-
-
Blood Sampling:
-
Collect blood samples (approximately 300 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.[8]
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C.
-
Harvest the plasma supernatant.
-
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Analyze Vonoprazan concentrations in plasma using a validated LC-MS/MS method.[9]
-
Protocol 2: In Vitro CYP Inhibition Assay using Rat Liver Microsomes
This protocol is based on methodologies for assessing drug-drug interactions[1][7].
-
Materials:
-
Rat liver microsomes (RLMs).
-
This compound.
-
CYP-specific probe substrates (e.g., midazolam for CYP3A4, tolbutamide for CYP2C9).
-
NADPH regenerating system.
-
Potassium phosphate buffer (pH 7.4).
-
-
Incubation:
-
Prepare a reaction mixture containing RLMs, potassium phosphate buffer, and varying concentrations of Vonoprazan.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Add the CYP-specific probe substrate to the mixture.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Reaction Termination:
-
Stop the reaction at a specific time point by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
-
Sample Processing:
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Quantify the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each Vonoprazan concentration.
-
Determine the IC50 value by fitting the data to a suitable model.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Mechanism of action of Vonoprazan in inhibiting gastric acid secretion.
References
- 1. Cytochrome P450-Based Drug-Drug Interactions of Vonoprazan In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of commonly used cardiovascular drugs in inhibiting vonoprazan metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Food on the Pharmacokinetics of the Potassium‐Competitive Acid Blocker Vonoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation development and evaluation o... - tlooto, The Most Powerful AcademicGPT [tlooto.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | Evaluation of commonly used cardiovascular drugs in inhibiting vonoprazan metabolism in vitro and in vivo [frontiersin.org]
- 13. Disposition and metabolism of TAK-438 (this compound), a novel potassium-competitive acid blocker, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating sources of error in Vonoprazan Fumarate quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Vonoprazan Fumarate.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent methods for the quantification of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6] HPLC is often used for routine analysis of the bulk drug and pharmaceutical formulations, while LC-MS/MS is preferred for bioanalytical applications requiring high sensitivity and selectivity, such as in human plasma.[1][7][8]
Q2: What are potential sources of impurities in this compound analysis?
A2: Impurities can arise from two main sources: the manufacturing process (process-related impurities) and degradation of the drug product over time or under stress conditions.[][10] Process-related impurities may include unreacted starting materials, intermediates, or by-products of the synthesis.[][10][11] Degradation can occur under conditions of alkaline or oxidative stress.[5][12]
Q3: How can I mitigate matrix effects when quantifying Vonoprazan in biological samples like plasma?
A3: Matrix effects, a common issue in LC-MS/MS analysis of biological samples, can be mitigated through several strategies.[1][8] Effective sample preparation, such as protein precipitation or liquid-liquid extraction, is crucial.[1][7][8] The use of a stable isotope-labeled internal standard (SIL-IS), like Vonoprazan-d4, is a highly effective way to compensate for matrix-induced ionization suppression or enhancement.[1][13]
Q4: What are the typical stability issues I should be aware of for this compound?
A4: this compound is generally stable under acidic, thermal, and photolytic conditions.[5][12] However, it shows significant degradation under alkaline and oxidative stress.[5][12] Therefore, it is critical to control the pH of solutions and avoid oxidizing agents during sample preparation and analysis. Some studies also suggest avoiding acidic diluents for certain related impurities.[14]
Troubleshooting Guides
HPLC Method Troubleshooting
| Observed Problem | Potential Cause | Suggested Solution |
| Peak Tailing or Fronting | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Wash the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration. |
| Poor Resolution Between Peaks | 1. Mobile phase composition is not optimal. 2. Inappropriate column chemistry. | 1. Adjust the organic-to-aqueous ratio in the mobile phase or try a different buffer. 2. Use a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Air bubbles in the pump. | 1. Ensure proper mixing and degassing of the mobile phase. Check the pump for leaks. 2. Use a column oven to maintain a consistent temperature. 3. Degas the mobile phase and prime the pump. |
| Extraneous Peaks (Ghost Peaks) | 1. Contamination in the sample, solvent, or system. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared samples. Flush the system. 2. Implement a robust needle wash protocol between injections. |
LC-MS/MS Method Troubleshooting
| Observed Problem | Potential Cause | Suggested Solution |
| Low Signal Intensity / Poor Sensitivity | 1. Ion suppression from matrix components. 2. Suboptimal ionization source parameters. 3. Inefficient sample extraction. | 1. Improve sample cleanup (e.g., use solid-phase extraction). Dilute the sample. Use a stable isotope-labeled internal standard.[1] 2. Optimize source temperature, gas flows, and spray voltage. 3. Evaluate different extraction techniques (e.g., protein precipitation vs. liquid-liquid extraction) to improve recovery.[7][8] |
| Non-linear Calibration Curve | 1. Detector saturation at high concentrations. 2. Cross-signal contributions between the analyte and a stable isotope-labeled internal standard.[13] 3. Inappropriate concentration range. | 1. Dilute the samples to fall within the linear range of the detector. 2. Ensure the purity of the internal standard. A correction equation may be necessary if "cross-talk" is significant.[13] 3. Narrow the calibration range. |
| High Variability in Results (%RSD) | 1. Inconsistent sample preparation. 2. Instability of the analyte in the autosampler. 3. Fluctuations in the LC or MS system. | 1. Ensure precise and consistent pipetting and extraction steps. 2. Check the stability of Vonoprazan in the final sample solvent and control the autosampler temperature. 3. Perform system suitability tests to ensure the instrument is performing correctly before running samples. |
Quantitative Data Summary
The following tables summarize validation parameters from various published methods for this compound quantification.
Table 1: HPLC Methods - Linearity, LOD, and LOQ
| Method | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| UV-HPLC | Ternary Mixture | 1.0–10.0 | 0.061 | 0.1849 | [2][15] |
| RP-HPLC | Pharmaceutical Formulation | 10–60 | - | - | [16] |
| HPTLC | Bulk Drug | 0.2–1.2 (ng/band) | - | - | [17] |
Table 2: LC-MS/MS Methods - Linearity and LLOQ
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Human Plasma | 0.150–60.000 | 0.150 | [1] |
| LC-MS/MS | Human Plasma | 5–100 | 5 | [7][8] |
| UHPLC-MS/MS | Human Plasma | 0.1–100 | 0.1 | [18] |
Experimental Protocols
Protocol 1: Quantification of Vonoprazan in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on published methods.[1][7][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., Vonoprazan-d4).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 2-10 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm).[7][8]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).[1][7][8]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
MS Detection: Tandem mass spectrometer with positive electrospray ionization (ESI+).
-
MRM Transitions:
Protocol 2: Quantification of Vonoprazan in Pharmaceutical Tablets by HPLC-UV
This protocol is a generalized procedure based on published methods.[2][4]
1. Standard Solution Preparation
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a mixture of buffer and acetonitrile).
-
Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1-10 µg/mL).
2. Sample Solution Preparation
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 20 mg of Vonoprazan into a 100 mL volumetric flask.[6]
-
Add about 70 mL of diluent, sonicate for 15-20 minutes to dissolve, then dilute to volume.[6]
-
Filter a portion of the solution through a 0.45 µm filter.
-
Dilute the filtered solution to a final concentration within the calibration range.
3. HPLC Conditions
-
LC Column: C18 column (e.g., Shim-Pack VP-C18, 250 x 4.6 mm).[2]
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (e.g., 0.05 M KH2PO4, pH 6) and acetonitrile (e.g., 70:30 v/v).[2]
-
Flow Rate: 1.5 mL/min.[2]
-
Detection: UV detector at 254 nm.[2]
-
Injection Volume: 20 µL.
Visualizations
Caption: Workflow for Vonoprazan quantification in plasma.
Caption: Decision tree for troubleshooting analytical issues.
References
- 1. LC-MS/MS method for quick detection of this compound in human plasma: Development, validation and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in this compound. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in this compound drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 10. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jmnc.samipubco.com [jmnc.samipubco.com]
- 13. researchgate.net [researchgate.net]
- 14. 2024V22 | Sharing research on the stability of anti gastric acid medication - Vonoprazan Impurities | QCS Standards [qcsrm.com]
- 15. researchgate.net [researchgate.net]
- 16. veterinaria.org [veterinaria.org]
- 17. tandfonline.com [tandfonline.com]
- 18. dacemirror.sci-hub.red [dacemirror.sci-hub.red]
Optimization of dosing regimens for Vonoprazan Fumarate in research settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of dosing regimens for Vonoprazan Fumarate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of Vonoprazan?
A1: Vonoprazan is a potassium-competitive acid blocker (P-CAB). It functions by competitively inhibiting the final step of gastric acid secretion, the H+/K+ ATPase enzyme, also known as the proton pump, located on the parietal cells of the stomach lining.[1][2] Unlike proton pump inhibitors (PPIs), Vonoprazan does not require activation by acid, allowing for a more rapid onset of action and sustained acid suppression.[1][3][4][5] Its binding to the proton pump is reversible.[2][3][5]
Q2: What are the key pharmacokinetic differences between Vonoprazan and traditional PPIs?
A2: Vonoprazan exhibits several pharmacokinetic advantages over traditional PPIs. It is stable in acidic conditions and therefore does not require an enteric coating.[6] It is rapidly absorbed, with peak plasma concentrations typically reached within 1.5 to 2 hours after oral administration.[4][7] Its absorption is not significantly affected by food, offering more flexible dosing schedules.[1][4] Vonoprazan has a longer terminal half-life of approximately 7.7 hours in healthy adults compared to the 1-2 hour half-life of many PPIs.[4][7]
Q3: Which cytochrome P450 (CYP) enzymes are primarily responsible for Vonoprazan metabolism?
A3: Vonoprazan is metabolized by multiple CYP enzymes. The primary metabolizing enzyme is CYP3A4.[7][8][9][10] Other contributing enzymes include CYP2B6, CYP2C19, and CYP2D6, as well as the non-CYP enzyme SULT2A1.[7][8][9][10] None of the metabolites of Vonoprazan have pharmacological activity.[8][9]
Q4: How should this compound be prepared for in vivo research in animal models?
A4: For oral administration in animal models such as rats, this compound can be dissolved in 0.5% carboxymethyl cellulose sodium (CMC-Na).[11] For intravenous administration, the formulation would require a different vehicle suitable for injection, which may include a solubilizer, a buffer, and a pH control agent.[12] It is crucial to ensure the final formulation is a clear solution before administration.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data in Rodent Studies
Possible Cause 1: Inconsistent Formulation
-
Troubleshooting Steps:
-
Ensure the this compound is fully dissolved in the vehicle (e.g., 0.5% CMC-Na). Use of a vortex mixer and sonicator may be necessary.
-
Prepare the formulation fresh before each experiment to avoid degradation.
-
Verify the pH of the final formulation to ensure consistency.
-
Possible Cause 2: Influence of CYP Enzyme Polymorphisms
-
Troubleshooting Steps:
-
While less pronounced than with some PPIs, CYP2C19 genetic polymorphisms can influence Vonoprazan exposure to a clinically insignificant extent in humans.[7] In research animals, ensure the use of a well-characterized strain to minimize genetic variability in drug metabolism.
-
If significant variability persists, consider phenotyping or genotyping the animals for relevant CYP enzymes.
-
Possible Cause 3: Inconsistent Dosing Procedure
-
Troubleshooting Steps:
-
For oral gavage, ensure the dose is delivered directly into the stomach and that there is no regurgitation.
-
Maintain consistent fasting or fed states for the animals, as this can influence gastric emptying and drug absorption, although food has a minimal effect on Vonoprazan's intestinal absorption.[4][7]
-
Issue 2: Sub-optimal Gastric Acid Suppression in Efficacy Models
Possible Cause 1: Inadequate Dose
-
Troubleshooting Steps:
-
Review published literature for effective dose ranges in the specific animal model. For instance, intravenous doses of 0.7 and 1.0 mg/kg in rats and oral doses of 0.3 and 1.0 mg/kg in dogs have been shown to be effective.[13]
-
Perform a dose-ranging study to determine the optimal dose for the desired level and duration of acid suppression in your specific experimental setup.
-
Measure intragastric pH to confirm the pharmacodynamic effect of the administered dose.
-
Possible Cause 2: Timing of Dose Administration Relative to Efficacy Measurement
-
Troubleshooting Steps:
-
Vonoprazan has a rapid onset of action, with effects seen within 2-3 hours after a single dose.[4] The inhibitory effect increases with repeated daily dosing, reaching a steady state by day 4.[4]
-
Align the timing of your efficacy assessment with the known pharmacodynamics of Vonoprazan. For acute models, measurements should be taken after the peak effect is expected. For chronic models, consider a multi-day dosing regimen to achieve steady-state concentrations.
-
Possible Cause 3: Drug Stability Issues
-
Troubleshooting Steps:
-
Vonoprazan is stable in acidic conditions but can undergo degradation under alkaline and oxidative stress.[14]
-
Store the compound and prepared formulations under appropriate conditions (e.g., protected from light and moisture).[15] Studies have shown stability of formulations containing this compound under stress conditions like high temperature and humidity.[15]
-
Issue 3: Unexpected Drug-Drug Interactions in Co-administration Studies
Possible Cause: Inhibition of CYP Enzymes by Vonoprazan
-
Troubleshooting Steps:
-
In vitro and in vivo studies have shown that Vonoprazan can inhibit CYP3A4, CYP2C9, CYP2D6, and CYP2B6.[11][16]
-
When co-administering Vonoprazan with a compound that is a substrate for these enzymes, be aware of the potential for altered pharmacokinetics of the co-administered drug.
-
It may be necessary to conduct a preliminary in vitro study using liver microsomes to assess the potential for interaction between Vonoprazan and the other test compound.
-
Data Presentation
Table 1: In Vitro CYP Inhibition by Vonoprazan in Rat Liver Microsomes
| CYP Isoform Substrate | IC50 of Vonoprazan (μM) |
| Midazolam (CYP3A4) | 22.48 |
| Tolbutamide (CYP2C9) | 18.34 |
| Dextromethorphan (CYP2D6) | 3.62 |
| Bupropion (CYP2B6) | 3.68 |
| Chlorzoxazone (CYP2E1) | No Inhibition |
| Phenacetin (CYP1A2) | No Inhibition |
| Source: Adapted from in vitro data.[16] |
Table 2: Pharmacokinetic Parameters of Vonoprazan in Preclinical Species
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Rat | IV | 0.7 | - | - | - |
| Rat | IV | 1.0 | - | - | - |
| Dog | Oral | 0.3 | - | - | - |
| Dog | Oral | 1.0 | - | - | - |
| Note: Specific Cmax, Tmax, and AUC values from these preclinical studies were not detailed in the provided search results, but the doses are cited.[13] |
Table 3: Pharmacokinetic Parameters of Single-Dose Oral Vonoprazan in Humans
| Dose (mg) | Cmax (ng/mL) | Tmax (h) |
| 40 | - | 2.0 |
| 120 | - | 2.0 |
| Source: Adapted from a Phase I study in healthy subjects.[17] |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP Inhibition using Rat Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) of Vonoprazan on various CYP isoforms.
Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the following in a total volume of 200 µL:
-
Rat liver microsomes (RLMs) at a final concentration of 0.5 mg/mL.
-
100 mM potassium phosphate buffer (pH 7.4).
-
A probe substrate for the specific CYP isoform being tested (e.g., midazolam for CYP3A4).
-
Varying concentrations of Vonoprazan (e.g., 0-100 µM).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate Reaction: Start the metabolic reaction by adding 10 mM NADPH.
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 30 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding 200 µL of ice-cold acetonitrile.
-
Sample Preparation: Add an internal standard, vortex the mixture, and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the metabolite of the probe substrate.
-
Data Analysis: Calculate the rate of metabolite formation at each Vonoprazan concentration and determine the IC50 value by non-linear regression.
Source: This protocol is a composite based on methodologies described in several in vitro studies.[11][18][19]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of Vonoprazan following oral administration.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (180-220 g). House the animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Dosing: Fast the rats overnight prior to dosing. Administer a single oral dose of Vonoprazan (e.g., 5 or 20 mg/kg) formulated in 0.5% CMC-Na via gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Sample Processing: To 100 µL of plasma, add an internal standard and 200 µL of acetonitrile to precipitate proteins. Vortex and centrifuge at 13,000 rpm for 5 minutes.
-
Analysis: Inject the supernatant into an LC-MS/MS system for the quantification of Vonoprazan concentrations.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
Source: This protocol is based on methodologies described in in vivo studies.[19][20]
Visualizations
Caption: Mechanism of action of Vonoprazan on the gastric proton pump.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. A Comprehensive Review on the Efficacy and Safety of Vonoprazan in the Management of Gastric Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. Physiologically based pharmacokinetic–pharmacodynamic modeling for prediction of vonoprazan pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytochrome P450-Based Drug-Drug Interactions of Vonoprazan In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2018133009A1 - this compound composition and preparation method thereof - Google Patents [patents.google.com]
- 13. Physiologically based pharmacokinetic-pharmacodynamic modeling for prediction of vonoprazan pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in this compound drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How does fumaric acid contribute to the stability of vonoprazan in the tablet formulation? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of Therapeutic and Supratherapeutic Doses of Vonoprazan on the QT/QTc Interval in a Phase I Randomized Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Frontiers | Evaluation of commonly used cardiovascular drugs in inhibiting vonoprazan metabolism in vitro and in vivo [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Clinical Showdown: Vonoprazan Fumarate vs. Lansoprazole
In the landscape of acid-related gastrointestinal disorders, the emergence of vonoprazan, a potassium-competitive acid blocker (P-CAB), has challenged the long-standing dominance of proton pump inhibitors (PPIs) like lansoprazole. This comparison guide synthesizes findings from head-to-head clinical trials to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance, supported by experimental data and detailed methodologies.
Mechanism of Action: A Fundamental Divergence
Vonoprazan and lansoprazole employ distinct mechanisms to suppress gastric acid secretion. Lansoprazole, a traditional PPI, requires activation in the acidic environment of the parietal cells and irreversibly binds to the H+,K+-ATPase (proton pump). In contrast, vonoprazan is a P-CAB that competitively and reversibly inhibits the proton pump, offering a more rapid and potent onset of action.[1][2]
Figure 1: Comparative Mechanism of Action
Erosive Esophagitis: Healing and Maintenance
Multiple randomized controlled trials have demonstrated vonoprazan's non-inferiority, and in some cases superiority, to lansoprazole in healing and maintaining the healing of erosive esophagitis (EE).
Key Clinical Trial Data: Erosive Esophagitis
| Indication | Trial Phase | Vonoprazan Dose | Lansoprazole Dose | Primary Endpoint | Vonoprazan Result | Lansoprazole Result | Key Findings |
| Healing of EE | Phase 3 | 20 mg/day | 30 mg/day | Healing rate by week 8 | 92.9% | 84.6% | Vonoprazan was non-inferior and superior to lansoprazole in healing EE.[3] |
| Maintenance of Healing | Phase 3 | 10 mg or 20 mg/day | 15 mg/day | Maintenance of healing at week 24 | 20mg: 8.7% higher; 10mg: 7.2% higher | - | Vonoprazan was superior to lansoprazole in maintaining healing.[3] |
| Healing of Severe EE (LA Grade C/D) | Meta-analysis | 20 mg/day | 30 mg/day | Healing rates at weeks 2, 4, and 8 | Superior at all time points | - | Vonoprazan is superior for healing severe EE but similar for mild EE.[4] |
| Heartburn Relief | Randomized Trial | 20 mg/day | 30 mg/day | First day of complete heartburn relief | Sooner relief | - | Complete sustained heartburn relief was achieved sooner with vonoprazan.[5] |
Experimental Protocol: Healing and Maintenance of Erosive Esophagitis
A notable phase 3 randomized trial enrolled adults with endoscopically confirmed erosive esophagitis.[3]
-
Healing Phase: Patients were randomized to receive either vonoprazan 20 mg or lansoprazole 30 mg once daily for up to 8 weeks. The primary endpoint was the percentage of patients with healed EE confirmed by endoscopy at week 8.
-
Maintenance Phase: Patients with healed EE were re-randomized to receive vonoprazan 10 mg, vonoprazan 20 mg, or lansoprazole 15 mg once daily for 24 weeks. The primary endpoint was the maintenance of healing at week 24, confirmed by endoscopy.
Figure 2: Erosive Esophagitis Clinical Trial Workflow
Gastric and Duodenal Ulcers: Healing Rates
For the treatment of gastric ulcers (GU) and duodenal ulcers (DU), clinical trials have generally shown vonoprazan to be non-inferior to lansoprazole in terms of healing rates.
Key Clinical Trial Data: Gastric and Duodenal Ulcers
| Indication | Trial Phase | Vonoprazan Dose | Lansoprazole Dose | Primary Endpoint | Vonoprazan Result | Lansoprazole Result | Key Findings |
| Gastric Ulcer (GU) Healing | Phase 3 | 20 mg/day | 30 mg/day | Healed GU at Week 8 | 93.5% | 93.8% | Non-inferiority of vonoprazan to lansoprazole was confirmed.[6][7] |
| Duodenal Ulcer (DU) Healing | Phase 3 | 20 mg/day | 30 mg/day | Healed DU at Week 6 | 95.5% | 98.3% | Non-inferiority of vonoprazan to lansoprazole was not confirmed in this study.[6][7] |
| Artificial Gastric Ulcer Healing (post-ESD) | Prospective Randomized Study | 20 mg/day | 30 mg/day | Complete healing at 8 weeks | 87.1% | 86.3% | No significant difference in complete healing ratio.[8] |
Experimental Protocol: Gastric and Duodenal Ulcer Healing
Two phase 3, non-inferiority, randomized, double-blind trials were conducted to compare vonoprazan and lansoprazole for the healing of GU and DU.[7]
-
Patient Population: Adults aged ≥20 years with at least one endoscopically confirmed GU or DU (≥5 mm with white coating).
-
Treatment: Patients were randomized 1:1 to receive either vonoprazan 20 mg or lansoprazole 30 mg for 8 weeks (GU study) or 6 weeks (DU study).
-
Primary Endpoint: The proportion of patients with endoscopically confirmed healed GU or DU at the end of the treatment period.
Helicobacter pylori Eradication
Vonoprazan-based triple therapy has demonstrated higher eradication rates for H. pylori compared to lansoprazole-based regimens, particularly for clarithromycin-resistant strains.[9]
Key Clinical Trial Data: H. pylori Eradication
| Therapy | Trial | Vonoprazan-based Regimen | Lansoprazole-based Regimen | Eradication Rate (Vonoprazan) | Eradication Rate (Lansoprazole) | Key Findings |
| Quadruple Sequential Therapy | Non-randomized Clinical Trial | Vonoprazan-based | Lansoprazole-based | 96.5% | 92.2% | High eradication rates for both, with no statistically significant difference.[2] |
| Triple Therapy (Clarithromycin-resistant strains) | Randomized Controlled Trial | Vonoprazan + Amoxicillin + Clarithromycin | Lansoprazole + Amoxicillin + Clarithromycin | 82.0% | 40.0% | Vonoprazan-based therapy was significantly more effective for clarithromycin-resistant H. pylori.[9] |
Pharmacokinetics and Safety Profile
Vonoprazan exhibits a rapid onset of action and sustained acid suppression.[1] It achieves peak plasma concentrations 1.5-2.0 hours after oral administration, and its absorption is minimally affected by food.[1] In contrast, lansoprazole's effect is more influenced by food intake and CYP2C19 genotype.
Pharmacodynamic studies have shown that vonoprazan leads to a more potent and sustained increase in intragastric pH compared to lansoprazole.[10][11] On day 1 of treatment, the proportion of a 24-hour period with intragastric pH > 4 was 62.4% for vonoprazan versus 22.6% for lansoprazole.[11]
The safety profiles of vonoprazan and lansoprazole are generally comparable.[4][6] Treatment-emergent adverse events were reported with similar frequencies in clinical trials for both drugs.[7][12] However, increases in serum gastrin levels were greater with vonoprazan, though they returned to baseline after treatment cessation.[6][13]
Conclusion
Head-to-head clinical trials demonstrate that vonoprazan fumarate is a potent and effective alternative to lansoprazole for the management of acid-related disorders. In the treatment of erosive esophagitis, vonoprazan has shown superiority in healing, particularly in severe cases, and in maintaining healing. For gastric and duodenal ulcers, vonoprazan's efficacy is largely non-inferior to that of lansoprazole. A key advantage of vonoprazan appears in the context of H. pylori eradication, where it has demonstrated higher success rates, especially against antibiotic-resistant strains. The distinct pharmacokinetic and pharmacodynamic profile of vonoprazan underpins its rapid and sustained acid suppression. While both drugs are well-tolerated, the long-term implications of greater gastrin elevation with vonoprazan warrant further investigation. This comparative data provides a valuable resource for informing clinical decisions and guiding future research in acid suppression therapy.
References
- 1. The First-in-Class Potassium-Competitive Acid Blocker, this compound: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Efficacy of Two-Week Vonoprazan Versus Lansoprazole-Based Quadruple Sequential Antibiotic Therapy in Eradicating Helicobacter pylori Infection: A Non-randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vonoprazan Versus Lansoprazole for Healing and Maintenance of Healing of Erosive Esophagitis: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vonoprazan is superior to lansoprazole for healing of severe but not mild erosive esophagitis: A systematic review with meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomised clinical trial: vonoprazan versus lansoprazole for the initial relief of heartburn in patients with erosive oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomised clinical trial: efficacy and safety of vonoprazan vs. lansoprazole in patients with gastric or duodenal ulcers – results from two phase 3, non‐inferiority randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomised clinical trial: efficacy and safety of vonoprazan vs. lansoprazole in patients with gastric or duodenal ulcers - results from two phase 3, non-inferiority randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vonoprazan vs lansoprazole for the treatment of artificial gastric ulcer after endoscopic submucosal dissection: a prospective randomized comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Vonoprazan for Helicobacter pylori Eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics and Pharmacokinetics of the Potassium-Competitive Acid Blocker Vonoprazan and the Proton Pump Inhibitor Lansoprazole in US Subjects | Semantic Scholar [semanticscholar.org]
- 11. Pharmacodynamics and Pharmacokinetics of the Potassium-Competitive Acid Blocker Vonoprazan and the Proton Pump Inhibitor Lansoprazole in US Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase III, randomised, double-blind, multicentre study to evaluate the efficacy and safety of vonoprazan compared with lansoprazole in Asian patients with erosive oesophagitis | Gut [gut.bmj.com]
- 13. researchgate.net [researchgate.net]
In vitro comparison of Vonoprazan Fumarate and Omeprazole's acid suppression
For Immediate Release
[City, State] – [Date] – In the landscape of acid-related gastric disorder treatments, two prominent players stand out: Vonoprazan Fumarate, a potassium-competitive acid blocker (P-CAB), and Omeprazole, a long-standing proton pump inhibitor (PPI). This guide offers a detailed in vitro comparison of their acid suppression capabilities, tailored for researchers, scientists, and drug development professionals. By examining their mechanisms of action and presenting key experimental data, this document provides a foundational understanding of their distinct pharmacological profiles.
Mechanism of Action: A Tale of Two Inhibitors
Vonoprazan and Omeprazole both target the gastric H+,K+-ATPase, the proton pump responsible for the final step in gastric acid secretion. However, their modes of inhibition differ significantly.
Omeprazole , as a traditional PPI, is a prodrug that requires activation in the acidic environment of the parietal cell's secretory canaliculi. Once activated, it forms a covalent, irreversible bond with cysteine residues on the luminal surface of the proton pump, thereby inactivating it.[1] This mechanism necessitates that the pumps are actively secreting acid for Omeprazole to be effective.
Vonoprazan , in contrast, is a P-CAB that acts in a potassium-competitive and reversible manner.[2] It does not require acid activation and can bind to the proton pump in both its active and inactive states.[3] Vonoprazan's high affinity and slow dissociation from the H+,K+-ATPase contribute to its potent and sustained acid suppression effects.[4]
dot
Caption: Mechanisms of Action: Vonoprazan vs. Omeprazole.
Quantitative Comparison of Inhibitory Potency
The in vitro potency of a drug is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The lower the IC50 value, the greater the potency of the drug.
| Drug | Target | In Vitro Model | IC50 | Reference |
| This compound | Gastric H+,K+-ATPase | Porcine gastric membrane vesicles | 17-19 nM | [4] |
| Omeprazole | Gastric H+,K+-ATPase | Human gastric membrane vesicles | 4 µM | [4] |
| Omeprazole | Gastric H+,K+-ATPase | Gastric membrane vesicles | 2.4 µM | [5] |
Note: The IC50 values for Omeprazole are from different studies and experimental conditions, which may account for the variation.
Experimental Protocols
In Vitro H+,K+-ATPase Inhibition Assay
A common method to determine the in vitro potency of proton pump inhibitors involves the use of isolated gastric membrane vesicles enriched with H+,K+-ATPase.
dot
Caption: Workflow for H+,K+-ATPase Inhibition Assay.
Methodology:
-
Preparation of H+,K+-ATPase Vesicles: Gastric membrane vesicles are typically prepared from porcine or rabbit gastric mucosa through a series of differential centrifugation and gradient centrifugation steps to enrich for H+,K+-ATPase.
-
Incubation: The vesicle preparation is pre-incubated with varying concentrations of the test compound (this compound or Omeprazole) in a buffered solution. For Omeprazole, which requires acid activation, the pre-incubation is often carried out under acidic conditions (e.g., pH 6.5) to facilitate its conversion to the active sulfonamide form. Vonoprazan does not require this acidic pre-incubation.
-
Assay: The H+,K+-ATPase activity is initiated by the addition of ATP. The activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis over a specific time period, often using a colorimetric method.
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
Acid Accumulation Assay in Isolated Gastric Glands
This assay provides a more physiologically relevant in vitro model by using intact gastric glands.
Methodology:
-
Isolation of Gastric Glands: Gastric glands are isolated from rabbit or human gastric mucosa by enzymatic digestion.
-
Stimulation of Acid Secretion: The isolated glands are stimulated to secrete acid using secretagogues such as histamine or dibutyryl-cAMP.
-
Measurement of Acid Accumulation: Acid accumulation within the glandular lumen is indirectly measured by the uptake of a radiolabeled weak base, such as [14C]aminopyrine. The accumulation of the weak base is proportional to the pH gradient across the glandular membrane.
-
Inhibition Studies: The assay is performed in the presence of varying concentrations of this compound or Omeprazole to determine their inhibitory effect on acid accumulation. The IC50 is then calculated based on the reduction in [14C]aminopyrine uptake.
Summary of In Vitro Comparison
| Feature | This compound | Omeprazole |
| Drug Class | Potassium-Competitive Acid Blocker (P-CAB) | Proton Pump Inhibitor (PPI) |
| Mechanism of Action | Reversible, K+-competitive inhibition | Irreversible, covalent bonding |
| Activation Requirement | No acid activation required | Requires acidic environment for activation |
| Target State | Active and inactive H+,K+-ATPase | Primarily active H+,K+-ATPase |
| In Vitro Potency (IC50) | Significantly more potent (nM range) | Less potent (µM range) |
| Onset of Inhibition | Rapid | Slower, dependent on acid activation |
Conclusion
The in vitro data clearly demonstrates that this compound is a more potent inhibitor of the gastric H+,K+-ATPase compared to Omeprazole. Its distinct mechanism of action as a P-CAB, which does not require acid activation and allows for the inhibition of both active and inactive proton pumps, contributes to its rapid and strong acid suppression capabilities observed in preclinical studies. These fundamental differences in their in vitro pharmacology are crucial for understanding their respective clinical profiles and for guiding future research and development in the field of acid-suppressive therapies.
References
- 1. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpp.in [ajpp.in]
- 3. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Vonoprazan Fumarate and Other Potassium-Competitive Acid Blockers in Clinical Trials
In the landscape of acid-suppression therapy, Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement over traditional Proton Pump Inhibitors (PPIs). This guide provides a detailed comparison of Vonoprazan Fumarate with other P-CABs, focusing on data from meta-analyses and head-to-head clinical trials to inform researchers, scientists, and drug development professionals. While direct meta-analyses comparing Vonoprazan to other P-CABs are limited, this guide synthesizes available data to offer objective insights into their relative performance.
Mechanism of Action of P-CABs
Potassium-Competitive Acid Blockers, including Vonoprazan, Tegoprazan, and Fexuprazan, exert their effect by reversibly binding to the H+,K+-ATPase (proton pump) in gastric parietal cells. This action inhibits the final step in gastric acid secretion. Unlike PPIs, which require acidic activation and bind irreversibly, P-CABs have a rapid onset of action and provide more potent and sustained acid suppression.
Experimental Protocols: Meta-Analysis Methodology
The data presented in this guide are derived from systematic reviews and meta-analyses of randomized controlled trials. The general methodology for these studies is as follows:
-
Formulation of Research Question : A clear and focused clinical question is defined, often using the PICO (Population, Intervention, Comparator, Outcome) framework.
-
Literature Search : A comprehensive search of multiple electronic databases (e.g., PubMed, Embase, Cochrane Library) is conducted to identify all relevant studies.
-
Study Selection : Pre-defined inclusion and exclusion criteria are applied to screen the retrieved studies for eligibility. This process is typically performed by at least two independent reviewers.
-
Data Extraction : Relevant data from the included studies are extracted using a standardized form. This includes study characteristics, patient demographics, interventions, and outcomes.
-
Quality Assessment : The methodological quality and risk of bias of the included studies are assessed using validated tools such as the Cochrane Risk of Bias Tool.
-
Statistical Analysis : If the studies are sufficiently homogeneous, a meta-analysis is performed to pool the results statistically. This generates an overall estimate of the treatment effect. Both fixed-effects and random-effects models may be used for analysis.
-
Heterogeneity Assessment : Statistical heterogeneity between studies is evaluated using tests like the I² statistic.
-
Reporting : The results are reported in accordance with established guidelines, such as the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) statement.
Comparative Efficacy in Helicobacter pylori Eradication
A head-to-head randomized, double-blind, active-controlled pilot study provides direct comparative data for Vonoprazan and Tegoprazan in H. pylori eradication.
| Outcome | Vonoprazan 20 mg (VAC) | Tegoprazan 100 mg (TAC 2) | Tegoprazan 50 mg (TAC 1) |
| Eradication Rate (Full Analysis Set) | 84.85% | 78.79% | 60.61% |
| Eradication Rate (Per-Protocol Set) | 87.50% | 86.67% | 66.67% |
| Data from a randomized, double-blind, active-controlled pilot study comparing Vonoprazan and Tegoprazan-based triple therapies for 10 days.[1][2] |
A comprehensive meta-analysis of 28 randomized controlled trials also provides insights into the efficacy of P-CAB-based therapies (including Vonoprazan and Tegoprazan) compared to PPI-based therapies for H. pylori eradication.[3] The analysis demonstrated that P-CAB-based therapies exhibited superior eradication rates compared to PPI-based therapy (85.6% vs 77.8%).[3] Subgroup analysis showed higher eradication rates with Vonoprazan, while no significant differences were observed for Tegoprazan recipients in the included studies.[3] This enhanced efficacy was particularly notable in patients with clarithromycin-resistant infections.[3]
Comparative Pharmacokinetics
Pharmacokinetic studies provide valuable data on the absorption, distribution, metabolism, and excretion of these drugs, influencing their clinical application.
| Parameter | Vonoprazan | Tegoprazan | Fexuprazan |
| Half-life (t½) | ~6.95 hours[4] | 3.65–5.39 hours[4] | Longer than Vonoprazan and Tegoprazan[4] |
| CYP Metabolism | Mainly CYP3A4; partially CYP2B6, 2C19, 2D6[5] | Mainly CYP3A4; partially CYP2B6, 2C19, 2D6[5] | Primarily metabolized by CYP3A4[3] |
| Drug Interactions | Potential for drug-drug interactions with CYP3A4 substrates (e.g., atorvastatin)[5][6] | Fewer observed interactions with CYP3A4 substrates compared to Vonoprazan[5][6] | Information on drug interactions is still emerging. |
| Food Effect | Largely unaffected[7] | Largely unaffected[7] | Information is still emerging. |
| Pharmacokinetic parameters are based on data from various clinical studies. |
A study comparing night-time acid suppression found that a single oral dose of Tegoprazan 50 mg produced more rapid, potent, and sustained acid suppression compared to Vonoprazan 20 mg or Esomeprazole 40 mg when administered at night.[8]
Comparative Safety and Tolerability
In a head-to-head trial comparing Vonoprazan and Tegoprazan for H. pylori eradication, all therapies were well-tolerated with no notable differences in safety profiles.[1][2] A meta-analysis also indicated that P-CAB-based therapies had a lower incidence of adverse events compared to PPI-based treatments.[3]
A network meta-analysis comparing various P-CABs and PPIs for peptic ulcers found a moderate risk of adverse events for Vonoprazan, while the risk was low for Keverprazan and Tegoprazan.[9] Compared to lansoprazole, vonoprazan showed a higher risk of drug-related adverse events.[9]
Conclusion
The available evidence from meta-analyses and direct clinical trials suggests that this compound is a highly effective P-CAB for acid-related disorders, particularly in the healing of severe erosive esophagitis and the eradication of H. pylori.[10][11] Direct comparative data with other P-CABs like Tegoprazan indicate comparable efficacy in H. pylori eradication at appropriate doses, with potential differences in pharmacokinetic profiles and adverse event risks.[1][2][9] As more head-to-head clinical trials and meta-analyses become available, a more definitive comparative assessment of these novel agents will be possible. Researchers and drug development professionals should consider the specific clinical indication, patient characteristics, and the evolving evidence base when evaluating the therapeutic potential of different P-CABs.
References
- 1. gutnliver.org [gutnliver.org]
- 2. Comparative Efficacy of Potassium-Competitive Acid Blocker-Based Triple Therapy with Tegoprazan versus Vonoprazan for Helicobacter pylori Eradication: A Randomized, Double-Blind, Active-Controlled Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy and safety of Vonoprazan and Tegoprazan in Helicobacter pylori eradication: a comprehensive systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Co-Administration of Vonoprazan, Not Tegoprazan, Affects the Pharmacokinetics of Atorvastatin in Healthy Male Subjects [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Direct Comparison of the Efficacy and Safety of Vonoprazan Versus Proton-Pump Inhibitors for Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct Comparison of the Efficacy and Safety of Vonoprazan Versus Proton-Pump Inhibitors for Gastroesophageal Reflux Di… [ouci.dntb.gov.ua]
A Comparative Analysis of the Safety Profiles of Vonoprazan Fumarate and Esomeprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the safety profiles of Vonoprazan Fumarate, a potassium-competitive acid blocker (P-CAB), and Esomeprazole, a proton pump inhibitor (PPI). The information presented is based on data from clinical trials and post-marketing surveillance, offering a valuable resource for professionals in the field of drug development and gastroenterology research.
Executive Summary
Vonoprazan is a newer agent in the management of acid-related disorders, offering a distinct mechanism of action compared to the well-established class of PPIs, to which Esomeprazole belongs. Clinical evidence to date suggests that Vonoprazan has a safety profile that is broadly comparable to that of Esomeprazole and other PPIs.[1][2][3][4] Meta-analyses of clinical trials have not found statistically significant differences in the overall incidence of adverse events (AEs), drug-related AEs, serious AEs, or AEs leading to discontinuation of therapy between Vonoprazan and PPIs.[2] However, some differences in the incidence of specific adverse events and long-term physiological effects, such as hypergastrinemia, have been observed and warrant consideration in specific patient populations and for long-term treatment strategies.
Comparative Safety Data
The following table summarizes the incidence of treatment-emergent adverse events (TEAEs) from comparative clinical trials of Vonoprazan and Esomeprazole.
| Adverse Event Category/Specific Event | Vonoprazan | Esomeprazole | Comparator (Lansoprazole) | Notes |
| Overall Treatment-Emergent AEs | 38.1% - 44.2% | 36.6% - 43.5% | 36.6% | Incidence rates are generally similar across various studies.[5][6] |
| Drug-Related AEs | 7% (pooled data) | Not significantly different from Vonoprazan | - | A meta-analysis showed no significant difference (OR = 1.10, p = 0.44).[2] |
| Serious AEs | 1% (pooled data) | Not significantly different from Vonoprazan | - | A meta-analysis showed no significant difference (OR = 1.14, p = 0.36).[2] |
| AEs Leading to Discontinuation | 1% (pooled data) | Not significantly different from Vonoprazan | - | A meta-analysis showed no significant difference (OR = 1.09, p = 0.55).[2] |
| Nasopharyngitis | 6.94% | 5.07% (PPIs) | - | The only AE reported in ≥5% of patients in an integrated analysis.[5][7] |
| Diarrhea | 5.3% (in one study) | 5.2% (in one study) | - | Incidence can vary depending on the patient population and indication.[1][8] |
| Constipation | 5.3% (in one study) | 5.2% (in one study) | - | Reported in a study on H. pylori eradication therapy.[1][8] |
| Elevated Liver Enzymes | Infrequent and of low magnitude | Infrequent and of low magnitude | - | No significant differences observed between Vonoprazan and PPIs.[5] |
| Hemorrhagic Enterocolitis | Strongly associated (ROR 86.5) | Not significantly associated | - | Finding from a pharmacovigilance study in Japan.[9] |
| Interstitial Lung Disease | Not significantly associated | Significantly associated with PPIs as a class | - | Finding from a pharmacovigilance study in Japan.[9] |
| Hypergastrinemia | More pronounced increase | Less pronounced increase | More pronounced with Vonoprazan | Serum gastrin levels are significantly higher with Vonoprazan, especially in patients with milder or no atrophic gastritis.[6][10] Levels tend to normalize after discontinuation.[5] |
Experimental Protocols
Below are summaries of the methodologies employed in key clinical trials comparing the safety of Vonoprazan and Esomeprazole.
Phase 2, Randomized, Double-Blind, Proof-of-Concept Trial in GERD (Tack et al.)
-
Objective: To evaluate the efficacy and safety of Vonoprazan (20 mg and 40 mg once daily) versus Esomeprazole (40 mg once daily) in patients with symptomatic GERD and a partial response to a healing dose of Esomeprazole.[3]
-
Study Design: A multicenter, randomized, double-blind, parallel-group study conducted at 39 sites in Europe. A total of 256 eligible patients were randomized in a 1:1:1 ratio to receive Vonoprazan 20 mg, Vonoprazan 40 mg, or Esomeprazole 40 mg for a 4-week treatment period.[3]
-
Inclusion Criteria: Patients with symptomatic GERD who had a partial response to a healing dose of Esomeprazole.
-
Safety Assessment: Treatment-emergent adverse events (TEAEs) were monitored throughout the study. The severity and relationship of the AEs to the study drug were assessed by the investigators.
-
Statistical Analysis: The incidence of AEs was summarized and compared between the treatment groups. No formal statistical testing for differences in safety endpoints was prespecified as a primary objective.
Randomized Controlled Trial for H. pylori Eradication
-
Objective: To compare the efficacy and safety of a 14-day Vonoprazan-based high-dose dual therapy (VA) with an Esomeprazole-based high-dose dual therapy (EA) for first-line H. pylori eradication.[1][8][11]
-
Study Design: A randomized controlled trial involving 121 patients with confirmed H. pylori infection. Patients were randomized to receive either VA therapy (Vonoprazan 20 mg twice daily plus amoxicillin 750 mg four times daily) or EA therapy (Esomeprazole 40 mg three times daily plus amoxicillin 750 mg four times daily) for 14 days.[11]
-
Inclusion Criteria: Patients with confirmed active H. pylori infection who were either treatment-naïve or had failed previous therapy.[12]
-
Safety Assessment: Adverse events were recorded at follow-up visits and were graded for severity. The incidence and types of AEs were compared between the two treatment groups.
-
Statistical Analysis: The incidence of adverse events was compared between the two groups using appropriate statistical tests, such as the chi-squared test or Fisher's exact test. A p-value of <0.05 was considered statistically significant.
Mechanism of Action and Pharmacological Differences
The distinct mechanisms of action of Vonoprazan (a P-CAB) and Esomeprazole (a PPI) on the gastric proton pump (H+,K+-ATPase) underlie their differing pharmacological properties, which may have implications for their safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Incidence and type of adverse events in patients taking vonoprazan: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized clinical trial: A double-blind, proof-of-concept, phase 2 study evaluating the efficacy and safety of vonoprazan 20 or 40 mg versus esomeprazole 40 mg in patients with symptomatic gastro-esophageal reflux disease and partial response to a healing dose of a proton-pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. gut.bmj.com [gut.bmj.com]
- 6. Integrated Analysis of Vonoprazan Safety for Symptomatic Gastro‐Oesophageal Reflux Disease or Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. fda.gov [fda.gov]
- 9. Phase III, randomised, double-blind, multicentre study to evaluate the efficacy and safety of vonoprazan compared with lansoprazole in Asian patients with erosive oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijfmr.com [ijfmr.com]
- 11. Comparative efficacy and safety of vonoprazan versus esomeprazole-based high-dose dual therapies for first-line Helicobacter pylori eradication: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
Benchmarking Vonoprazan Fumarate's performance against next-generation acid blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vonoprazan Fumarate, a potassium-competitive acid blocker (P-CAB), against other next-generation acid blockers, with a focus on their performance, supported by experimental data. This document is intended for an audience with a professional interest in gastroenterology and pharmacology.
Introduction to a New Era of Acid Suppression
For decades, proton pump inhibitors (PPIs) have been the cornerstone of treating acid-related disorders. However, their limitations, such as a slow onset of action and variable efficacy, have driven the development of a new class of drugs: potassium-competitive acid blockers (P-CABs).[1] Vonoprazan, a novel P-CAB, offers a distinct mechanism of action that translates into a more rapid, potent, and sustained acid suppression compared to traditional therapies.[1][2] This guide will delve into the comparative performance of Vonoprazan against other emerging P-CABs like Tegoprazan and Linaprazan, providing a comprehensive overview for research and development professionals.
Mechanism of Action: A Fundamental Shift
The primary distinction between P-CABs and PPIs lies in their interaction with the H+/K+-ATPase, the proton pump responsible for gastric acid secretion.
-
Vonoprazan and other P-CABs: These agents competitively and reversibly bind to the potassium-binding site of the proton pump.[2][3] This action does not require acid activation, leading to a rapid onset of effect.[2] Vonoprazan, with its high pKa of 9.3, is highly concentrated in the acidic environment of the parietal cell canaliculi, contributing to its potent and sustained effect.[3]
-
Proton Pump Inhibitors (PPIs): PPIs are prodrugs that require activation in an acidic environment to irreversibly bind to the proton pump.[4] This process contributes to their delayed onset of action.
The following diagram illustrates the signaling pathways leading to gastric acid secretion and the points of intervention for different acid blockers.
Caption: Gastric Acid Secretion Pathway and Drug Targets.
Comparative Performance: Key Metrics
The performance of acid blockers is evaluated based on several key parameters, including the speed and duration of acid suppression, and clinical outcomes in treating acid-related diseases.
Onset of Action and Acid Suppression
P-CABs demonstrate a significantly faster onset of action compared to PPIs.
| Feature | Vonoprazan | Tegoprazan | Linaprazan Glurate | Conventional PPIs (e.g., Lansoprazole, Esomeprazole) |
| Time to Peak Plasma Concentration | ~2 hours[5] | ~1.4 - 1.8 hours[6] | Rapid absorption[7] | Variable |
| Onset of Acid Suppression | Rapid, within hours[1][8] | Rapid[6] | Fast onset of action[9] | Delayed, requires several days for maximal effect |
| % Time Intragastric pH > 4 (24h, Day 1) | ~60.5% (20mg)[10] | ~66.0% (50mg)[10] | Data from ongoing Phase III trials | ~36.1% (Esomeprazole 40mg)[10] |
The following workflow outlines a typical clinical trial design to assess the pharmacodynamics of acid-suppressing drugs.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Incidence and type of adverse events in patients taking vonoprazan: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Randomized Placebo-Controlled N-of-1 Trial: The Effect of Proton Pump Inhibitor in the Management of Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Tegoprazan in Patients with Laryngopharyngeal Reflux Disease: A Preliminary Feasibility Study [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Night‐time gastric acid suppression by tegoprazan compared to vonoprazan or esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]
Vonoprazan Fumarate: A Comparative Cost-Effectiveness Analysis in Acid-Related Disorders
A comprehensive guide for researchers and drug development professionals on the economic and clinical efficacy of Vonoprazan Fumarate versus traditional Proton Pump Inhibitors (PPIs) in the management of erosive esophagitis and Helicobacter pylori eradication.
Executive Summary
Vonoprazan, a potassium-competitive acid blocker (P-CAB), has emerged as a potent alternative to traditional proton pump inhibitors (PPIs) for acid-related disorders.[1][2] This guide provides a detailed comparative analysis of the cost-effectiveness of this compound therapy, supported by experimental data from multiple clinical studies. The evidence indicates that Vonoprazan may offer a cost-effective option, particularly in specific patient populations and clinical scenarios, driven by its superior and more sustained acid suppression.[2][3]
Mechanism of Action: A Paradigm Shift in Acid Suppression
Unlike PPIs, which require activation by acid and bind irreversibly to the proton pump, Vonoprazan competitively and reversibly inhibits the H+, K+-ATPase enzyme system in a potassium-competitive manner.[1][4][5] This distinct mechanism allows for a rapid onset of action, sustained acid suppression over 24 hours, and efficacy that is not dependent on meal times.[4][5]
Caption: Mechanism of action of Vonoprazan vs. PPIs.
Comparative Efficacy in Erosive Esophagitis
Clinical trials have consistently demonstrated the non-inferiority and, in some cases, superiority of Vonoprazan compared to traditional PPIs like lansoprazole for the healing of erosive esophagitis.[6][7][8] Notably, Vonoprazan has shown higher healing rates in patients with severe erosive esophagitis (Los Angeles Classification Grades C/D).[7][8]
Table 1: Healing Rates in Erosive Esophagitis (8-Week Treatment)
| Therapy | Overall Healing Rate | Healing Rate in Severe EE (LA Grade C/D) | Citation(s) |
| Vonoprazan 20 mg | 92.9% - 94.4% | 92% - 100% | [6][7][8] |
| Lansoprazole 30 mg | 84.6% - 93.2% | 72% - 87.0% | [6][7][8] |
Comparative Efficacy in Helicobacter pylori Eradication
Vonoprazan-based triple therapy has demonstrated significantly higher eradication rates for H. pylori compared to PPI-based triple therapies, particularly in the context of clarithromycin-resistant strains.[9][10] The potent acid suppression by Vonoprazan is believed to enhance the efficacy of antibiotics.[10]
Table 2: H. pylori Eradication Rates (First-Line Therapy)
| Therapy | Intention-to-Treat (ITT) Eradication Rate | Per-Protocol (PP) Eradication Rate | Citation(s) |
| Vonoprazan-based Triple Therapy | 92.6% - 96.7% | 98.3% | [11][12] |
| PPI-based Triple Therapy | 75.9% - 88.5% | 93.1% | [11][12] |
Cost-Effectiveness Analysis
Pharmacoeconomic studies, primarily from Asia, suggest that Vonoprazan can be a cost-effective treatment strategy. In Japan, a Vonoprazan-first strategy for GERD was found to increase quality-adjusted life years (QALYs) and be cost-effective compared to esomeprazole or rabeprazole-first strategies.[13] A study in China concluded that for reflux esophagitis, Vonoprazan was a dominant treatment option, providing a gain in QALYs with cost savings compared to PPIs.[14][15][16] For H. pylori eradication, a Japanese study found Vonoprazan-based triple therapy to be more cost-effective than a rabeprazole-based regimen due to its higher eradication rate, despite the higher drug cost.[9]
Table 3: Summary of Cost-Effectiveness Studies
| Indication | Country | Comparator | Finding | Citation(s) |
| Reflux Esophagitis | China | PPIs | Vonoprazan was the dominant treatment option (more effective, less costly). | [14][15][16] |
| GERD | Japan | Esomeprazole, Rabeprazole | Vonoprazan-first strategy was cost-effective, increasing QALYs. | [13] |
| H. pylori Eradication | Japan | Rabeprazole-based triple therapy | Vonoprazan-based triple therapy was more cost-effective. | [9] |
Experimental Protocols
Representative Experimental Workflow for Erosive Esophagitis Clinical Trial
Caption: A typical experimental workflow for a clinical trial comparing Vonoprazan and Lansoprazole for erosive esophagitis.
Methodology for a Randomized, Double-Blind, Multicenter Trial for Erosive Esophagitis:
-
Patient Population: Adult patients with endoscopically confirmed erosive esophagitis (e.g., Los Angeles Classification Grades A-D).[7][17] Key exclusion criteria often include H. pylori infection, Barrett's esophagus, and prior surgery affecting gastroesophageal reflux.[6]
-
Intervention: Patients are randomized to receive either Vonoprazan (e.g., 20 mg once daily) or a PPI (e.g., lansoprazole 30 mg once daily) for a predefined period, typically up to 8 weeks.[6][17]
-
Primary Endpoint: The primary outcome is typically the proportion of patients with healed erosive esophagitis as confirmed by endoscopy at the end of the treatment period (e.g., week 8).[6][7]
-
Secondary Endpoints: These may include healing rates at earlier time points, symptom relief (e.g., heartburn-free days), and safety assessments.[6]
-
Statistical Analysis: Non-inferiority and, if met, superiority analyses are often performed to compare the efficacy of the treatments.[6]
Methodology for a Randomized Clinical Trial for H. pylori Eradication:
-
Patient Population: Patients with active H. pylori infection who are naive to treatment.[12]
-
Intervention: Patients are randomized to different treatment arms, for example:
-
Outcome Assessment: Eradication success is evaluated by a urea breath test or stool antigen test 4-6 weeks after the completion of treatment.[12]
-
Analysis: Intention-to-treat and per-protocol analyses of eradication rates are conducted.[12]
Cost-Effectiveness Model Logic
Pharmacoeconomic evaluations often employ Markov models to simulate the long-term costs and outcomes of different treatment strategies. These models consider the probabilities of transitioning between different health states (e.g., healed, unhealed, relapse) and the costs and quality of life associated with each state.[14][18][19]
Caption: A simplified Markov model for the cost-effectiveness of reflux esophagitis treatment.
Conclusion
The available evidence suggests that this compound is a highly effective treatment for erosive esophagitis and H. pylori infection, with a favorable safety profile.[2] Its potent and sustained acid suppression offers clinical advantages over traditional PPIs, which may translate into improved cost-effectiveness, particularly for patients with severe disease or those at risk of treatment failure with standard therapies. As more real-world data and economic analyses from diverse healthcare systems become available, the optimal positioning of Vonoprazan in the clinical management of acid-related disorders will be further clarified.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. A Comprehensive Review on the Efficacy and Safety of Vonoprazan in the Management of Gastric Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. hcplive.com [hcplive.com]
- 7. Randomised clinical trial: a dose-ranging study of vonoprazan, a novel potassium-competitive acid blocker, vs. lansoprazole for the treatment of erosive oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jwatch.org [jwatch.org]
- 9. Analysis of the cost-effectiveness of using vonoprazan-amoxicillin-clarithromycin triple therapy for first-line Helicobacter pylori eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gi.org [gi.org]
- 11. Efficacy, safety and cost-effectiveness of vonoprazan vs Proton Pump Inhibitors in reflux disorders and H. pylori eradication: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cost-utility analysis of a 'vonoprazan-first' strategy versus 'esomeprazole- or rabeprazole-first' strategy in GERD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cost-effectiveness analysis of vonoprazan versus proton pump inhibitors in the treatment of reflux esophagitis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdn.amegroups.cn [cdn.amegroups.cn]
- 17. ClinConnect | Vonoprazan Study in Patients With Erosive Esophagitis to [clinconnect.io]
- 18. Cost-effective Analysis of Proton Pump Inhibitors in Long-term Management of Gastroesophageal Reflux Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Vonoprazan Fumarate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Vonoprazan Fumarate, aligning with established safety protocols and regulatory frameworks to foster a secure research environment.
Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting. Adherence to these procedures is crucial to minimize environmental impact and ensure personnel safety.
1. Waste Identification and Classification:
-
Initial Assessment: Determine if the this compound waste is classified as hazardous. While not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), it should be managed as a chemical waste due to its pharmacological activity.[1][2]
-
Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams.[3][4] It should be segregated as a non-hazardous pharmaceutical waste unless it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[2][5]
2. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:
3. Containerization and Labeling:
-
Container Selection: Use a designated, leak-proof, and sealable container for collecting this compound waste.[3][4] The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" (as a precautionary measure), the full chemical name "this compound," and the date of accumulation.[8] Do not use abbreviations.[8]
4. On-site Accumulation and Storage:
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[7][9]
-
Secondary Containment: It is best practice to use secondary containment for liquid waste to prevent spills.[3]
5. Disposal Method:
-
Primary Recommended Method: The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service or a licensed chemical destruction plant.[7][10] This typically involves incineration at a permitted facility.[1][2][10]
-
Prohibited Disposal Methods:
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The first rinseate should be collected and disposed of as chemical waste.[3] After thorough rinsing and drying, and with the label defaced, the container may be disposed of as regular solid waste or recycled.[3][7]
6. Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[8][11] They will have established procedures with licensed hazardous waste contractors.
General Laboratory Chemical Waste Guidelines
The following table summarizes general quantitative guidelines for the management of chemical waste in a laboratory setting, which are applicable to the disposal of this compound.
| Parameter | Guideline | Citations |
| Drain Disposal pH Range | For approved substances, the pH should generally be between 5.5 and 10.5. However, chemical waste like this compound should not be drain disposed. | [12] |
| Waste Accumulation Limit | Laboratories should not store more than 10 gallons of hazardous waste at any given time. It is recommended to schedule regular waste pick-ups to minimize storage. | [3] |
| Container Fullness | Request a waste pick-up when a container is approximately three-quarters full to prevent overfilling and spills. | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. medkoo.com [medkoo.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. capotchem.com [capotchem.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. Hazardous Waste and Disposal - American Chemical Society [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
